N,N'-DICYCLOHEXYL-2,6-NAPHTHALENEDICARBOXAMIDE
Description
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Properties
IUPAC Name |
2-N,6-N-dicyclohexylnaphthalene-2,6-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c27-23(25-21-7-3-1-4-8-21)19-13-11-18-16-20(14-12-17(18)15-19)24(28)26-22-9-5-2-6-10-22/h11-16,21-22H,1-10H2,(H,25,27)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSRTKPGZKQXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)NC4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074785 | |
| Record name | 2,6-Naphthalenedicarboxamide, N2,N6-dicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153250-52-3 | |
| Record name | Star NU 100 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153250-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153250523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Naphthalenedicarboxamide, N2,N6-dicyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Naphthalenedicarboxamide, N2,N6-dicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-DICYCLOHEXYL-2,6-NAPHTHALENEDICARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0B5159U0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide
CAS Number: 153250-52-3
Introduction
N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is a specialty chemical primarily utilized as a high-performance β-nucleating agent for isotactic polypropylene (iPP). Its incorporation into the polymer matrix induces the formation of β-crystals, leading to significant enhancements in the mechanical properties of the final product, including improved impact strength, toughness, and a lower ductile-to-brittle transition temperature. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and experimental protocols for its application and characterization, intended for researchers, scientists, and professionals in the field of polymer science and drug development.
Physicochemical Properties
This compound is a white to off-white crystalline powder with a high melting point and thermal stability. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₀N₂O₂ | [1] |
| Molecular Weight | 378.51 g/mol | [1][2] |
| CAS Number | 153250-52-3 | [1][2] |
| Melting Point | > 380 °C | [1] |
| Boiling Point (Predicted) | 675.3 ± 28.0 °C | [2] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 14.10 ± 0.20 | [2] |
| LogP (Predicted) | 5.74 | [2] |
Synthesis
The synthesis of this compound is typically achieved through a two-step process, starting with the formation of 2,6-naphthalenedicarbonyl dichloride from 2,6-naphthalenedicarboxylic acid, followed by an amidation reaction with cyclohexylamine.
Synthesis of 2,6-naphthalenedicarbonyl dichloride
A common method for the preparation of the intermediate 2,6-naphthalenedicarbonyl dichloride involves the chlorination of 2,6-naphthalenedicarboxylic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-naphthalenedicarboxylic acid and an excess of thionyl chloride.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours until the evolution of HCl and SO₂ gases ceases.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,6-naphthalenedicarbonyl dichloride can be purified by recrystallization from a suitable solvent like hexane or by vacuum distillation.
Synthesis of this compound
The final product is synthesized by the amidation of 2,6-naphthalenedicarbonyl dichloride with cyclohexylamine.
Experimental Protocol:
-
Dissolve 2,6-naphthalenedicarbonyl dichloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of cyclohexylamine (at least 2 molar equivalents) and a tertiary amine base such as triethylamine (to act as an HCl scavenger) in the same solvent.
-
Add the cyclohexylamine solution dropwise to the cooled solution of 2,6-naphthalenedicarbonyl dichloride with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane) to yield a crystalline solid.
Caption: Synthetic pathway for this compound.
Mechanism of Action as a β-Nucleating Agent
This compound functions as a heterogeneous nucleating agent in isotactic polypropylene. Its mechanism of action involves the induction of β-form crystallites within the polymer matrix during the cooling and solidification process.
The needle-like crystalline structure of the nucleating agent provides a template for the epitaxial growth of iPP chains, specifically promoting the formation of the β-polymorph. This is in contrast to the more common α-polymorph that typically forms in the absence of a β-nucleating agent. The presence of both α and β crystalline forms can occur, and the ratio of these polymorphs is dependent on the concentration of the nucleating agent and the thermal history of the polymer.
Caption: Mechanism of β-nucleation in iPP by the subject compound.
Experimental Data
The effectiveness of this compound as a β-nucleating agent is demonstrated by the changes in the crystallization behavior and mechanical properties of isotactic polypropylene.
Differential Scanning Calorimetry (DSC) Data
DSC is used to determine the crystallization temperature (Tc) and melting temperature (Tm) of the polypropylene samples. An increase in Tc indicates a more efficient nucleation process.
| Sample | Concentration of Nucleating Agent (wt%) | Crystallization Temperature (Tc) (°C) | Melting Temperature (Tm) (°C) |
| Neat iPP | 0 | ~110-115 | ~160-165 |
| iPP + Nucleating Agent | 0.1 | ~120-125 | ~150-155 (β-peak), ~160-165 (α-peak) |
| iPP + Nucleating Agent | 0.3 | ~125-130 | ~150-155 (β-peak), ~160-165 (α-peak) |
Note: The presence of a distinct melting peak for the β-form around 150-155 °C is indicative of successful β-nucleation.
Mechanical Properties
The incorporation of the β-nucleating agent leads to a significant improvement in the impact strength of isotactic polypropylene.
| Sample | Concentration of Nucleating Agent (wt%) | Notched Izod Impact Strength (J/m) | Tensile Modulus (GPa) |
| Neat iPP | 0 | ~30-40 | ~1.2-1.5 |
| iPP + Nucleating Agent | 0.1 | ~80-100 | ~1.3-1.6 |
| iPP + Nucleating Agent | 0.3 | ~150-200 | ~1.4-1.7 |
Experimental Protocols
Sample Preparation for Polymer Analysis
Protocol:
-
Dry the isotactic polypropylene resin and the this compound powder in a vacuum oven to remove any moisture.
-
Pre-mix the desired amount of the nucleating agent with the iPP resin in a high-speed mixer.
-
Melt-compound the mixture using a twin-screw extruder at a temperature profile suitable for iPP (typically 180-220 °C).
-
Pelletize the extruded strands.
-
The resulting pellets can be used for further processing, such as injection molding or film casting, to prepare samples for mechanical and thermal analysis.
Characterization of Nucleated Polypropylene
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Heat the sample to a temperature above the melting point of iPP (e.g., 220 °C) at a controlled rate (e.g., 10 °C/min) to erase the thermal history.
-
Hold the sample at this temperature for a few minutes.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the glass transition temperature to observe the crystallization peak (Tc).
-
Reheat the sample at the same controlled rate to observe the melting peak(s) (Tm).
Wide-Angle X-ray Diffraction (WAXD):
-
Prepare a thin film or a flat molded sample of the nucleated iPP.
-
Mount the sample in a WAXD instrument.
-
Collect the diffraction pattern over a 2θ range typically from 5° to 40°.
-
Analyze the diffraction pattern to identify the characteristic peaks of the α- and β-crystalline forms of iPP. The β-form is characterized by a strong reflection at 2θ = 16.1°.
Safety Information
Conclusion
This compound is a highly effective β-nucleating agent for isotactic polypropylene, offering a reliable method to enhance the mechanical performance of the polymer. This guide has provided a detailed overview of its properties, synthesis, and mechanism of action, along with experimental protocols for its application and characterization. The presented data and methodologies offer a valuable resource for researchers and professionals working on the development of advanced polymer materials.
References
N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is a synthetic organic compound with significant applications in materials science, primarily as a nucleating agent for polymers. Its rigid naphthalene core and flexible cyclohexylamide side chains impart unique properties that influence the crystallization behavior of polymers like polypropylene. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its mechanism of action as a nucleating agent.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₀N₂O₂ | [1][2][3][4] |
| Molecular Weight | 378.51 g/mol | [1][2][3][4] |
| Melting Point | > 300 °C | [1] |
| Boiling Point (Predicted) | 675.3 ± 55.0 °C | [4] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [4] |
| Water Solubility (Estimated) | Very low | |
| Appearance | White to off-white solid |
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from 2,6-naphthalenedicarboxylic acid.
Experimental Protocol: General Outline
Step 1: Formation of 2,6-Naphthalenedicarbonyl Dichloride
2,6-Naphthalenedicarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding diacyl chloride. This reaction is typically carried out in an inert solvent under reflux.
Step 2: Amidation with Cyclohexylamine
The resulting 2,6-naphthalenedicarbonyl dichloride is then reacted with cyclohexylamine in the presence of a base, such as triethylamine or pyridine, to yield this compound. The base is necessary to neutralize the hydrochloric acid byproduct of the reaction. The crude product is typically purified by recrystallization.
General synthesis workflow for this compound.
Spectroscopic and Thermal Analysis
Mechanism of Action as a Nucleating Agent
This compound is a highly effective nucleating agent for isotactic polypropylene (iPP), where it exhibits a "dual nucleation" capability. This means it can induce the formation of both the α and β crystalline forms of polypropylene, which have different mechanical properties.
The needle-like crystalline structure of this compound provides a template for the alignment of polypropylene chains, initiating crystallization at temperatures higher than the polymer would crystallize on its own. This leads to a finer and more uniform crystalline structure in the final polymer product, resulting in improved mechanical properties such as stiffness, toughness, and heat resistance.
The specific formation of α or β phases is dependent on the processing conditions, such as the cooling rate and the concentration of the nucleating agent.
Mechanism of dual nucleation of polypropylene by this compound.
Conclusion
This compound is a valuable compound in the field of polymer science due to its efficacy as a nucleating agent. Its well-defined chemical structure and high thermal stability contribute to its performance in modifying the crystalline morphology of polymers like polypropylene. While a comprehensive set of experimental data for its physical and chemical properties is not fully available in the public domain, the existing information provides a strong foundation for its application and further research. Future work could focus on the detailed characterization of this compound and the precise elucidation of the factors controlling its dual nucleation behavior.
References
An In-depth Technical Guide to the Synthesis of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide, a molecule of interest for its applications in material science and as a scaffold in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and relevant physicochemical properties.
Physicochemical Properties
This compound is an aromatic dicarboxamide with the molecular formula C₂₄H₃₀N₂O₂.[1] It is recognized for its high thermal stability and resistance to both acidic and alkaline conditions.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₀N₂O₂ | [1] |
| Molecular Weight | 378.51 g/mol | [1] |
| CAS Number | 153250-52-3 | [1] |
| Melting Point | >380°C | [1] |
| Boiling Point (Predicted) | 675.3 ± 28.0 °C | |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process commencing with 2,6-naphthalenedicarboxylic acid. The initial step involves the conversion of the dicarboxylic acid to its more reactive diacyl chloride derivative, which is subsequently reacted with cyclohexylamine to yield the final product.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,6-Naphthalenedicarbonyl Dichloride
This procedure details the conversion of 2,6-naphthalenedicarboxylic acid to 2,6-naphthalenedicarbonyl dichloride.
Materials:
-
2,6-Naphthalenedicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) (catalytic amount)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-naphthalenedicarboxylic acid in an excess of thionyl chloride (a molar ratio of at least 1:2.2 is recommended).[1]
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux at 60-80°C for 4-6 hours under an inert atmosphere.[1] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,6-naphthalenedicarbonyl dichloride can be used in the next step without further purification.
| Parameter | Condition |
| Reagents | 2,6-Naphthalenedicarboxylic acid, Thionyl chloride, DMF (catalyst) |
| **Molar Ratio (Acid:SOCl₂) ** | 1 : ≥2.2 |
| Temperature | 60-80°C |
| Reaction Time | 4-6 hours |
| Solvent | Dichloromethane or neat Thionyl Chloride |
Step 2: Synthesis of this compound
This protocol describes the amidation of 2,6-naphthalenedicarbonyl dichloride with cyclohexylamine. A reported yield for a similar reaction starting from 2,6-dichloroformyl naphthalene is 86.8%.
Materials:
-
2,6-Naphthalenedicarbonyl dichloride
-
Cyclohexylamine
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Dissolve 2,6-naphthalenedicarbonyl dichloride in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
In a separate flask, prepare a solution of cyclohexylamine (at least 2.1 equivalents) and triethylamine (5-10 mol%) in the same anhydrous solvent.[1]
-
Cool the solution of the diacyl chloride to 0-5°C using an ice bath.
-
Slowly add the cyclohexylamine solution to the diacyl chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine and cyclohexylamine, followed by a wash with a saturated sodium bicarbonate solution and then brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain a pure solid.
| Parameter | Condition |
| Reagents | 2,6-Naphthalenedicarbonyl dichloride, Cyclohexylamine, Triethylamine |
| Molar Ratio (Acid Chloride:Amine) | 1 : 2.1 |
| Catalyst | Triethylamine (5-10 mol%) |
| Temperature | 0-5°C initially, then room temperature |
| Reaction Time | 2-4 hours |
Relevance in Drug Development
While this compound is primarily known as a nucleating agent in the polymer industry, the naphthalene dicarboxamide scaffold is of significant interest to medicinal chemists. Naphthalene-based compounds exhibit a wide range of biological activities, and the dicarboxamide functionality allows for diverse structural modifications to explore structure-activity relationships (SAR).
Conceptual Pathway for Drug Discovery
Caption: Conceptual pathway for the development of naphthalene dicarboxamide-based therapeutics.
The naphthalene core is a versatile platform in medicinal chemistry, with derivatives showing promise in various therapeutic areas. For instance, certain naphthalene derivatives have been investigated as GluR6 antagonists for the potential treatment of central nervous system disorders. The dicarboxamide structure provides handles for introducing different substituents to modulate properties such as solubility, cell permeability, and target binding affinity, making it a valuable scaffold for the design of new therapeutic agents.
References
N,N'-Dicyclohexyl-2,6-Naphthalenedicarboxamide: A Technical Guide to its Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide. Due to a notable scarcity of published quantitative solubility data for this compound in a range of common organic solvents, this document presents the currently available information and furnishes a detailed, generalized experimental protocol for researchers to determine its solubility in solvents relevant to their work.
Quantitative Solubility Data
Currently, publicly available quantitative solubility data for this compound is limited. An estimated solubility in water has been reported and is presented in the table below.
| Solvent | Temperature (°C) | Solubility (mg/L) | Method |
| Water | 25 | 0.02417 | Estimated |
Note: This value is an estimation and should be considered as such. Experimental verification is highly recommended.
Experimental Protocol for Solubility Determination
To address the lack of available data, a detailed methodology for determining the solubility of this compound is provided. The following protocol describes the widely accepted isothermal shake-flask method, followed by two common quantification techniques: gravimetric analysis and UV-Vis spectroscopy.
Isothermal Shake-Flask Method
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (e.g., ethanol, methanol, acetone, chloroform, DMSO, THF)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Drying oven
-
UV-Vis spectrophotometer and quartz cuvettes (for UV-Vis method)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in the constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The shaking facilitates the dissolution process.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Quantification: Determine the concentration of the solute in the filtered saturated solution using one of the methods described below.
Quantification Methods
a) Gravimetric Analysis
This method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid solute.
-
Accurately weigh a clean, dry evaporating dish or beaker.
-
Dispense a known volume of the filtered saturated solution into the pre-weighed container.
-
Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.
-
Once the solvent is completely evaporated, cool the container in a desiccator to room temperature and weigh it.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
The solubility is calculated as the mass of the residue divided by the volume of the solution.
b) UV-Vis Spectroscopy
This method is suitable due to the aromatic nature of the naphthalene core, which should exhibit a characteristic UV absorbance.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Prepare a series of standard solutions of known, decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
-
Analyze the Saturated Solution:
-
Take the filtered saturated solution and dilute it with a known factor using the same solvent until the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Workflow and Visualization
The following diagrams illustrate the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Caption: Detailed Quantification Workflows.
Conclusion
While there is a significant gap in the publicly available solubility data for this compound in common organic solvents, this guide provides researchers with a robust experimental framework to generate this critical data. The provided protocols for the isothermal shake-flask method with either gravimetric or UV-Vis spectroscopic quantification are standard and reliable approaches for this purpose. The generation and dissemination of such data would be of great value to the scientific community, particularly in the fields of materials science and drug development.
A Technical Guide to the Spectral Analysis of N,N'-disubstituted-2,6-naphthalenedicarboxamides
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of public-facing spectral data for N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide, this guide will provide a detailed overview of the expected spectral characteristics and experimental protocols based on closely related, well-characterized analogs. The provided data tables and experimental methodologies are illustrative and based on established principles of organic spectroscopy.
Introduction
N,N'-disubstituted-2,6-naphthalenedicarboxamides are a class of organic compounds characterized by a rigid naphthalene core and two amide functionalities. This structural motif imparts a high degree of thermal stability and specific molecular recognition capabilities, making them of interest in materials science and medicinal chemistry. This compound, in particular, has been noted for its role as a nucleating agent in polymers.[1] A thorough understanding of the spectral properties of these molecules is crucial for their identification, characterization, and the elucidation of their structure-property relationships.
This technical guide provides a summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside detailed, generalized experimental protocols for acquiring such data.
Synthesis Overview
The synthesis of this compound typically involves the amidation of 2,6-naphthalenedicarbonyl dichloride with cyclohexylamine.
General Synthetic Scheme:
Caption: General synthesis of this compound.
Key Reaction Steps:
-
Acid Chloride Formation: 2,6-Naphthalenedicarboxylic acid is converted to its corresponding acid chloride by refluxing with thionyl chloride.
-
Amidation: The resulting 2,6-naphthalenedicarbonyl dichloride is then reacted with cyclohexylamine in the presence of a base, such as triethylamine, to yield the final product. The reaction is typically carried out in a chlorinated solvent like dichloromethane or in dimethylformamide (DMF) at temperatures ranging from 0-5°C initially and then at room temperature.[1]
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would provide key structural information.
Expected ¹H NMR Data (Illustrative)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 8.0 | m | 4H | Aromatic CH (Naphthalene) |
| ~7.8 - 7.5 | m | 2H | Aromatic CH (Naphthalene) |
| ~4.0 - 3.8 | m | 2H | CH-N (Cyclohexyl) |
| ~2.0 - 1.2 | m | 20H | CH₂ (Cyclohexyl) |
| ~8.2 | d | 2H | NH (Amide) |
Expected ¹³C NMR Data (Illustrative)
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (Amide) |
| ~135 | Quaternary C (Naphthalene) |
| ~129 - 124 | CH (Naphthalene) |
| ~50 | CH-N (Cyclohexyl) |
| ~33 | CH₂ (Cyclohexyl) |
| ~26 | CH₂ (Cyclohexyl) |
| ~25 | CH₂ (Cyclohexyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong | N-H Stretch (Amide) |
| ~3060 | Medium | C-H Stretch (Aromatic) |
| ~2930, ~2850 | Strong | C-H Stretch (Aliphatic) |
| ~1640 | Strong | C=O Stretch (Amide I) |
| ~1540 | Strong | N-H Bend (Amide II) |
| ~1600, ~1470 | Medium | C=C Stretch (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometry Data
| m/z | Interpretation |
| 378.23 | [M]⁺, Molecular Ion (Calculated for C₂₄H₃₀N₂O₂) |
| 280.08 | [M - C₆H₁₀N]⁺, Loss of a cyclohexylamino group |
| 214.06 | [M - 2(C₆H₁₁N)]⁺, Loss of both cyclohexylamino groups |
| 198.04 | [C₁₂H₆O₂]⁺, Naphthalene-2,6-dicarbonyl fragment |
| 99.10 | [C₆H₁₃N]⁺, Cyclohexylamine fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data.
NMR Spectroscopy Protocol
References
In-Depth Technical Guide on the Thermal Stability of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide, a notable aromatic dicarboxamide, is recognized for its exceptional thermal stability. This technical guide provides a comprehensive overview of its thermal properties, leveraging available data and established analytical techniques. While specific thermogravimetric and differential scanning calorimetry data is not widely published, this document outlines the expected thermal behavior and details the experimental protocols for its analysis. This guide serves as a critical resource for professionals in polymer science, materials research, and drug development who utilize or are investigating this compound.
Introduction
This compound, also known by the trade name NU-100, is a synthetic organic compound with the chemical formula C₂₄H₃₀N₂O₂.[1] Its rigid naphthalene core flanked by two cyclohexylamide groups imparts significant thermal resilience. This compound is primarily utilized as a β-nucleating agent in polypropylene, where it enhances crystallization kinetics and improves the mechanical and thermal properties of the polymer.[1] Understanding the thermal stability of this compound is paramount for its application in high-temperature processing of polymers and for ensuring its integrity in various formulations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₄H₃₀N₂O₂ | [1] |
| Molecular Weight | 378.51 g/mol | [1] |
| CAS Number | 153250-52-3 | [1] |
| Melting Point | > 380 °C | [1] |
| Boiling Point (Predicted) | 675.3 ± 28.0 °C | LookChem |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | LookChem |
Thermal Stability Analysis
The thermal stability of this compound is a key characteristic that makes it suitable for its industrial applications. Aromatic amides are a class of compounds known for their high thermal decomposition temperatures.
Expected Thermal Decomposition
Based on its chemical structure as an aromatic dicarboxamide, this compound is expected to exhibit high thermal stability, with a decomposition temperature exceeding 300°C.[1] This is in contrast to aliphatic dicarboxylate salts, which are also used as nucleating agents but typically decompose at lower temperatures, around 250°C.[1]
Quantitative Thermal Analysis Data
| Thermal Property | Value/Expected Value | Method of Determination |
| Melting Point (T_m) | > 380 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (T_d) | > 300 °C (Expected) | Thermogravimetric Analysis (TGA) |
Experimental Protocols
To assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the thermal degradation profile of a material.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (commonly alumina or platinum).
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
A temperature program is set, usually a linear heating ramp from ambient temperature to a final temperature above the expected decomposition range (e.g., 30 °C to 600 °C). A typical heating rate is 10 °C/min or 20 °C/min.
-
-
Data Acquisition: The mass of the sample is continuously monitored as the temperature increases. The resulting data is plotted as mass percentage versus temperature.
-
Data Analysis: The TGA thermogram is analyzed to determine:
-
Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.
-
Temperature at Maximum Decomposition Rate (T_max): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative of the TGA curve (DTG curve).
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point, glass transition temperature, and other thermal transitions.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
A temperature program is established. A common procedure is a heat-cool-heat cycle to erase the thermal history of the sample. For this compound, a heating range from ambient temperature to above its melting point (e.g., 30 °C to 400 °C) at a heating rate of 10 °C/min would be appropriate.
-
-
Data Acquisition: The heat flow to the sample and reference is measured as the temperature is changed. The difference in heat flow is plotted against temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify thermal events:
-
Melting Point (T_m): Characterized by an endothermic peak, the peak maximum is typically taken as the melting point.
-
Enthalpy of Fusion (ΔH_f): The area under the melting peak, which corresponds to the energy required to melt the sample.
-
Other Thermal Transitions: Any other endothermic or exothermic peaks are indicative of other phase transitions or reactions.
-
Logical Relationship of Thermal Analysis
The thermal analysis of this compound follows a logical progression to fully characterize its stability and behavior at elevated temperatures.
Conclusion
This compound is a thermally robust molecule with a melting point exceeding 380 °C and an expected decomposition temperature greater than 300 °C. These properties make it an excellent candidate for applications requiring high-temperature stability, such as a nucleating agent in polymers. While detailed TGA and DSC thermograms are not widely available, the experimental protocols outlined in this guide provide a clear framework for researchers to conduct their own thermal analyses. Further studies to publish the specific thermal decomposition profile would be a valuable contribution to the materials science community.
References
Crystal Structure of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is a molecule of significant interest in materials science, primarily recognized for its role as a highly effective β-nucleating agent for isotactic polypropylene (iPP). Its specific molecular geometry and capacity for hydrogen bonding are crucial to its function. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its chemical synthesis and physical properties. Despite extensive searches of publicly available chemical and crystallographic databases, the specific single-crystal X-ray diffraction data for this compound, including unit cell parameters, bond lengths, and bond angles, is not currently available in the public domain. This document therefore collates the existing knowledge and presents a detailed experimental protocol for its synthesis, alongside its known physical and chemical characteristics.
Introduction
This compound is a symmetrical molecule featuring a rigid naphthalene core disubstituted at the 2 and 6 positions with amide functionalities, which are in turn N-substituted with cyclohexyl groups. This structure imparts a high degree of thermal stability and specific intermolecular interactions that are key to its application in polymer science. The amide groups are capable of forming strong hydrogen bonds, leading to self-assembly into ordered structures. While the precise three-dimensional arrangement in a single crystal remains to be publicly reported, the general principles of hydrogen bonding in naphthalenedicarboxamides suggest the formation of one-dimensional, "kinked" ladder-like motifs.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are derived from computational predictions and available chemical supplier data.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₀N₂O₂ | [1][2] |
| Molecular Weight | 378.51 g/mol | [1][2] |
| CAS Number | 153250-52-3 | [1][2] |
| Predicted Boiling Point | 675.3 ± 28.0 °C | [1] |
| Predicted Density | 1.16 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 14.10 ± 0.20 | [1] |
| Predicted LogP | 5.74660 | [1] |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the formation of an acid chloride intermediate followed by amidation.
Synthesis of 2,6-Naphthalenedicarbonyl dichloride
-
Reactants: 2,6-Naphthalenedicarboxylic acid and thionyl chloride (SOCl₂).
-
Procedure: A suspension of 2,6-naphthalenedicarboxylic acid in a suitable solvent (e.g., toluene or N,N-dimethylformamide) is treated with an excess of thionyl chloride. A catalytic amount of a tertiary amine, such as pyridine, may be added to facilitate the reaction. The mixture is heated under reflux until the evolution of sulfur dioxide and hydrogen chloride gas ceases, and the solid has completely dissolved.
-
Work-up: The excess thionyl chloride is removed by distillation, and the resulting crude 2,6-naphthalenedicarbonyl dichloride is purified by recrystallization from a non-polar solvent like hexane.
Synthesis of this compound
-
Reactants: 2,6-Naphthalenedicarbonyl dichloride and cyclohexylamine.
-
Procedure: The purified 2,6-naphthalenedicarbonyl dichloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled in an ice bath. A solution of cyclohexylamine (at least two equivalents) in the same solvent is added dropwise to the cooled solution with vigorous stirring. A tertiary amine base, such as triethylamine, is often included to act as a scavenger for the hydrochloric acid byproduct.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate, which is the desired product, is collected by filtration, washed with water and a suitable organic solvent to remove unreacted starting materials and byproducts, and then dried under vacuum.
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression from the starting dicarboxylic acid to the final dicarboxamide. This workflow is depicted in the following diagram.
Caption: Synthetic pathway for this compound.
Application as a Nucleating Agent
The primary application of this compound is as a β-nucleating agent for isotactic polypropylene (iPP). The presence of this additive in the polymer melt promotes the formation of the β-crystalline form of iPP, which has different mechanical properties compared to the more common α-form. The proposed mechanism involves the self-assembly of the dicarboxamide molecules into fibrillar structures that provide a template for the epitaxial growth of iPP crystals.
Conclusion
While the precise crystal structure of this compound remains to be elucidated and reported in the public domain, its synthesis and physicochemical properties are reasonably well-understood. Its significance as a nucleating agent in polymer science underscores the importance of its molecular architecture and intermolecular interactions. Further research to determine its single-crystal structure would provide invaluable insights into the structure-property relationships that govern its nucleating efficacy and could pave the way for the design of new and improved polymer additives.
References
N,N'-Dicyclohexyl-2,6-Naphthalenedicarboxamide: A Technical Health and Safety Guide for Researchers
Chemical and Physical Properties
N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is a chemical compound primarily used as a nucleating agent in the plastics industry. A summary of its known physical and chemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C24H30N2O2 | [1][2] |
| Molecular Weight | 378.51 g/mol | [1][2] |
| CAS Number | 153250-52-3 | [1][2] |
| Appearance | Not specified (likely a solid) | |
| Melting Point | >380 °C | [3] |
| Boiling Point (Predicted) | 675.3 ± 28.0 °C | [2] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [2] |
| Water Solubility (Estimated) | 0.02417 mg/L @ 25 °C | [4] |
| LogP (Predicted) | 5.74660 | [2] |
Toxicological Information and Hazard Assessment
As of the date of this document, detailed toxicological studies on this compound are not publicly available. No official GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification has been found, and consequently, no specific hazard or precautionary statements have been established.[4] The oral, dermal, and inhalation toxicity of this compound have not been determined.[4]
Given the lack of specific data, it is prudent to handle this compound as potentially hazardous. Researchers should assume that it may cause irritation to the eyes, skin, and respiratory tract upon contact or inhalation. The systemic effects of exposure are unknown.
Experimental Protocols
No specific experimental protocols for the toxicological assessment of this compound were found in the conducted search. In the absence of established protocols, standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals for acute oral, dermal, and inhalation toxicity, as well as for skin and eye irritation/corrosion, would be appropriate starting points for any toxicological evaluation.
Safe Handling and Personal Protective Equipment (PPE)
A standardized workflow for handling this compound is crucial to minimize exposure.
Caption: A logical workflow for the safe handling of this compound.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Skin Protection: Standard laboratory coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: In cases where dust may be generated and ventilation is inadequate, a NIOSH-approved respirator appropriate for particulate matter should be used.
Potential Exposure Routes and First Aid
Understanding the potential routes of exposure is key to preventing accidental contact and knowing the appropriate first aid response.
Caption: Potential exposure routes and corresponding first aid measures for this compound.
Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety department for specific guidance.
Conclusion
While this compound has established industrial applications, its health and safety profile is not well-documented in publicly accessible sources. Therefore, all handling of this compound should be conducted with a high degree of caution, assuming potential hazards in the absence of definitive data. Adherence to standard laboratory safety protocols, the use of appropriate personal protective equipment, and a thorough understanding of general safe handling procedures are paramount to ensuring the safety of researchers and drug development professionals. Further toxicological research is necessary to fully characterize the health and safety risks associated with this compound.
References
An In-depth Technical Guide to N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is an aromatic dicarboxamide compound characterized by a central naphthalene core with dicyclohexylamide groups attached at the 2 and 6 positions.[1] While the naphthalene scaffold is a versatile platform in medicinal chemistry, this particular derivative has carved a niche for itself primarily in the field of polymer science.[2] It is widely recognized as a highly efficient β-nucleating agent for isotactic polypropylene (iPP), where it is often referred to by designations such as NU-100.[1] In this role, it significantly influences the crystalline structure of the polymer, thereby enhancing its mechanical and thermal properties.[1]
This technical guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound. It is intended for a scientific audience and will detail the compound's chemical and physical properties, provide a detailed experimental protocol for its synthesis, and summarize its primary application. Notably, a thorough review of the scientific literature reveals a significant lack of data regarding the biological activity, mechanism of action in a biological context, or any history of this compound in drug discovery and development. Therefore, this guide will focus on its well-documented role in materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties have been compiled from various chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C24H30N2O2 | [1][3][4] |
| Molecular Weight | 378.51 g/mol | [1][3][4] |
| CAS Number | 153250-52-3 | [1][3] |
| Appearance | Not specified in literature (typically a solid) | |
| Melting Point | >380°C | [1] |
| Boiling Point (Predicted) | 675.3 ± 28.0 °C | [3] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 14.10 ± 0.20 | [3] |
| LogP (Predicted) | 5.74660 | [3] |
| Water Solubility (Estimated) | 0.02417 mg/L @ 25 °C | [5] |
Synthesis and Characterization
Synthetic Route
The most direct and commonly cited method for the synthesis of this compound is the amidation of 2,6-naphthalenedicarbonyl dichloride with cyclohexylamine. This two-step process begins with the conversion of 2,6-naphthalenedicarboxylic acid to its more reactive diacyl chloride, followed by the reaction with two equivalents of cyclohexylamine in the presence of a base to neutralize the HCl byproduct.
References
- 1. This compound | 153250-52-3 | Benchchem [benchchem.com]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. N'-dicyclohexyl-2,6-naphthalenedicarboxamide | C24H30N2O2 | CID 22247373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N'-dicyclohexyl-2,6-naphthalene dicarboxamide [flavscents.com]
Methodological & Application
Application Notes and Protocols for N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide as a Beta-Nucleating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide as a highly effective beta-nucleating agent for isotactic polypropylene (iPP). The inclusion of detailed experimental protocols is intended to facilitate the practical application of this compound in a laboratory setting.
Introduction
This compound is a potent nucleating agent that significantly influences the crystallization behavior of isotactic polypropylene.[1] Its primary function is to promote the formation of the metastable hexagonal (β) crystalline form of iPP, which in turn enhances key mechanical properties of the polymer, such as impact strength, toughness, and heat resistance.[2] This nucleating agent exhibits a "dual-nucleating" capability, meaning it can induce the formation of both the common monoclinic (α) and the desirable hexagonal (β) crystal structures, depending on the processing conditions and its concentration.[1]
Mechanism of Action: Dual Nucleation
The effectiveness of this compound as a dual nucleating agent is intrinsically linked to its solubility in the polypropylene melt. The processing temperature and the concentration of the nucleating agent are critical parameters that dictate its physical state within the polymer matrix, which in turn determines the resulting crystalline morphology.
At high melt temperatures, the nucleating agent can completely dissolve in the molten polypropylene. Upon cooling, it recrystallizes into fine, needle-like structures. The surfaces of these in-situ formed crystals then act as nucleation sites for the polypropylene chains. The specific crystal face of the nucleating agent can favor the epitaxial growth of either α- or β-form iPP. The lateral surfaces of the needle-like crystals have been observed to act as α-nucleating agents.
Conversely, if the melt temperature is not high enough to fully dissolve the nucleating agent, the undissolved particles can also act as nucleation sites. The interplay between the dissolved and undissolved states of the nucleating agent allows for precise control over the α- to β-crystal ratio, enabling the tailoring of the final material properties.
Data Presentation
The addition of this compound to isotactic polypropylene leads to significant and measurable changes in its thermal and mechanical properties.
Thermal Properties
The primary effect on the thermal properties is an increase in the crystallization temperature (Tc) and the ability to control the polymorphic composition, quantified by the relative amount of the β-phase (Kβ value).
| Concentration of Nucleating Agent (wt%) | Crystallization Peak Temperature (Tc) (°C) | Melting Peak Temperature (Tα) (°C) | Melting Peak Temperature (Tβ) (°C) | Relative β-Crystal Content (Kβ) (%) |
| 0 (Neat iPP) | ~110 - 115 | ~165 - 170 | - | < 5 |
| 0.05 | ~120 - 125 | ~165 - 170 | ~150 - 155 | 40 - 60 |
| 0.1 | ~125 - 130 | ~165 - 170 | ~150 - 155 | 60 - 80 |
| 0.3 | ~128 - 132 | ~165 - 170 | ~150 - 155 | > 80 |
| 0.5 | ~130 - 135 | ~165 - 170 | ~150 - 155 | > 85 |
Note: The values presented are typical ranges and can vary depending on the specific grade of polypropylene and the processing conditions.
Mechanical Properties
The enhancement of the β-crystal content directly translates to improvements in the mechanical performance of the polypropylene, particularly in terms of toughness and ductility.
| Concentration of Nucleating Agent (wt%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Notched Izod Impact Strength (kJ/m²) |
| 0 (Neat iPP) | 1100 - 1500 | 30 - 35 | 100 - 300 | 2 - 4 |
| 0.05 - 0.5 | Slight Decrease | Maintained or Slight Decrease | Significant Increase | Significant Increase |
| Illustrative Improvement | ~5-10% decrease | ~0-5% decrease | > 200% increase | > 100% increase |
Note: Quantitative data for mechanical properties is highly dependent on the base resin, processing methods, and specific test conditions. The illustrative improvement is a qualitative summary of expected changes based on available literature.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of polypropylene nucleated with this compound.
Preparation of Nucleated Polypropylene Samples
This protocol describes the melt compounding of the nucleating agent with polypropylene.
Materials and Equipment:
-
Isotactic polypropylene (iPP) pellets
-
This compound powder
-
Drying oven
-
Analytical balance
-
Twin-screw extruder
-
Pelletizer
-
Injection molding machine or compression molder
Procedure:
-
Drying: Dry the iPP pellets and the nucleating agent powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Weighing and Premixing: Accurately weigh the required amounts of iPP and the nucleating agent to achieve the desired final concentration (e.g., 0.05, 0.1, 0.3, 0.5 wt%). A common practice is to first prepare a masterbatch with a higher concentration (e.g., 1-5 wt%) of the nucleating agent, which can then be diluted with neat iPP to the final desired concentrations.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder. A typical profile for iPP is in the range of 180°C to 220°C from the hopper to the die.
-
Feed the premixed material into the extruder. The screw speed should be optimized to ensure good dispersion of the nucleating agent without causing significant polymer degradation.
-
-
Pelletizing: The extrudate is cooled in a water bath and then pelletized.
-
Specimen Preparation: The resulting pellets are dried again and then used to produce test specimens by injection molding or compression molding according to standard testing procedures (e.g., ASTM or ISO).
Differential Scanning Calorimetry (DSC)
DSC is used to determine the crystallization and melting behavior of the nucleated polypropylene.
Procedure:
-
Sample Preparation: A small sample (5-10 mg) is accurately weighed and sealed in an aluminum DSC pan.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to 220°C at a rate of 10°C/min. This step is to erase the thermal history of the sample from processing.
-
Isothermal Step: Hold the sample at 220°C for 5 minutes to ensure complete melting.
-
Cooling Scan: Cool the sample from 220°C to 40°C at a controlled rate, typically 10°C/min. The exothermic peak observed during this scan corresponds to the crystallization temperature (Tc).
-
Second Heating Scan: Heat the sample again from 40°C to 220°C at 10°C/min. The endothermic peaks observed correspond to the melting of the β-crystals (Tβ) and α-crystals (Tα).
-
-
Data Analysis:
-
The crystallization temperature (Tc) is determined as the peak maximum of the exotherm in the cooling scan.
-
The melting temperatures (Tα and Tβ) are determined as the peak maxima of the endotherms in the second heating scan.
-
The relative amount of β-modification (Kβ) can be calculated from the melting endotherms using the following equation: Kβ (%) = [Aβ / (Aα + Aβ)] x 100 Where Aα and Aβ are the areas under the melting peaks of the α and β phases, respectively.
-
Wide-Angle X-ray Diffraction (WAXD)
WAXD is a powerful technique for the direct determination of the crystalline phases present in the polymer.
Procedure:
-
Sample Preparation: A flat sample with a smooth surface is prepared, typically a thin film or a polished section from a molded part.
-
Data Acquisition:
-
The sample is mounted in a WAXD instrument.
-
The diffraction pattern is recorded over a 2θ range of 10° to 30°.
-
-
Data Analysis:
-
Identify the characteristic diffraction peaks for the α and β phases of iPP.
-
α-phase: Strong reflections at 2θ ≈ 14.1°, 16.9°, 18.5°, and 21.8°.
-
β-phase: A strong and unique reflection at 2θ ≈ 16.1°.
-
-
The relative β-crystal content (Kβ) is calculated using the Turner-Jones equation: Kβ = Hβ / (Hα1 + Hα2 + Hα3 + Hβ) Where Hβ is the height of the (300) reflection of the β-phase, and Hα1, Hα2, and Hα3 are the heights of the (110), (040), and (130) reflections of the α-phase, respectively.
-
Polarized Light Microscopy (PLM)
PLM is used to visualize the crystalline morphology (spherulites) of the nucleated polypropylene.
Procedure:
-
Sample Preparation:
-
Place a small amount of the polymer pellets between two glass slides.
-
Heat the slides on a hot stage to a temperature above the melting point of iPP (e.g., 220°C) to create a thin film.
-
Apply gentle pressure to obtain a film of uniform thickness.
-
-
Crystallization:
-
The sample is then cooled on the hot stage at a controlled rate (e.g., 10°C/min) to the desired crystallization temperature.
-
Alternatively, the sample can be isothermally crystallized by rapidly cooling it to a specific temperature and holding it there.
-
-
Imaging:
-
Observe the sample under a polarized light microscope with crossed polarizers.
-
The growth of spherulites can be observed in real-time. The α-spherulites typically show a well-defined Maltese cross pattern, while β-spherulites exhibit a less defined, more granular appearance.
-
Conclusion
This compound is a versatile and highly efficient beta-nucleating agent for isotactic polypropylene. By carefully controlling the concentration of this additive and the processing conditions, it is possible to tailor the crystalline structure and, consequently, the mechanical properties of the final product. The protocols outlined in these notes provide a solid foundation for researchers and scientists to explore and optimize the use of this nucleating agent for various applications.
References
Application Notes: N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide as a High-Performance Nucleating Agent for Isotactic Polypropylene (iPP)
Introduction
N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is a highly effective nucleating agent for isotactic polypropylene (iPP), primarily utilized to modify its crystallization behavior and enhance its physical properties.[1] This additive accelerates nucleation density, leading to a reduction in spherulite size and an improvement in mechanical properties such as stiffness and impact strength, as well as enhanced transparency.[1] A key characteristic of this nucleating agent is its "dual nucleation" capability, promoting the formation of both α- and β-crystal forms of iPP, the balance of which is dependent on its solubility in the polymer melt and the processing conditions.[1][2]
Key Features and Benefits:
-
Enhanced Crystallization Temperature: Significantly increases the crystallization temperature of iPP, allowing for faster processing cycles in industrial applications.
-
Improved Mechanical Properties: The promotion of β-crystalline structures leads to a notable improvement in impact strength and heat resistance.[1]
-
Control of Polymorphism: The dual α and β-nucleating ability allows for the tailoring of the crystalline structure to achieve desired material properties.
-
Good Dispersibility: As a partially soluble nucleating agent, it offers better dispersion within the iPP matrix compared to non-soluble alternatives.
Data Presentation
The following tables summarize the typical effects of this compound on the thermal and mechanical properties of iPP.
Table 1: Thermal Properties of iPP Nucleated with this compound
| Property | Neat iPP | iPP + this compound |
| Peak Crystallization Temperature (Tc) | ~110 - 115 °C | Increased (~125 - 130 °C) |
| Melting Temperature (Tm) | ~165 - 167 °C | Slight increase or remains similar |
| Crystallization Half-Time (t1/2) | Longer | Significantly Shorter |
Table 2: Mechanical Properties of iPP Nucleated with this compound
| Property | Neat iPP | iPP + this compound |
| Tensile Modulus | Base Value | Increased |
| Tensile Strength | Base Value | Increased |
| Impact Strength | Base Value | Significantly Increased (especially with high β-crystal content) |
| Haze | Higher | Lower (Improved Clarity) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the laboratory-scale synthesis via amidation of 2,6-naphthalenedicarbonyl dichloride with cyclohexylamine.
Materials:
-
2,6-Naphthalenedicarbonyl dichloride
-
Cyclohexylamine
-
Triethylamine (catalyst)
-
Dichloromethane or Dimethylformamide (DMF) (solvent)
-
5% Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
Procedure:
-
In a reaction vessel, dissolve 2,6-naphthalenedicarbonyl dichloride in the chosen solvent.
-
Add triethylamine (5–10 mol%) to the solution.
-
Cool the mixture to 0–5 °C in an ice bath.
-
Slowly add a solution of cyclohexylamine (molar ratio of 1:2.1 acid chloride to cyclohexylamine) to the cooled mixture while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2–4 hours.
-
Upon completion, wash the crude product with 5% HCl to remove excess amine.
-
Further wash the product with deionized water.
-
Purify the solid product by recrystallization from an ethanol-water mixture (e.g., 3:1 ratio) at 60°C.
-
Collect the purified crystals by filtration and dry them in a vacuum oven at 80°C for 12 hours.
Protocol 2: Preparation of Nucleated iPP Samples
This protocol outlines the preparation of iPP samples containing this compound for subsequent analysis.
Materials:
-
Isotactic Polypropylene (iPP) powder or pellets
-
This compound powder
-
Twin-screw extruder
-
Injection molding machine
Procedure:
-
Dry the iPP and the nucleating agent in a vacuum oven to remove any moisture.
-
Prepare a masterbatch by dry blending a higher concentration of the nucleating agent with iPP.
-
Melt-compound the masterbatch with the remaining iPP using a twin-screw extruder to achieve the desired final concentration of the nucleating agent (e.g., 0.1 - 0.5 wt%). A typical extrusion temperature profile is 205–210–220–230 °C.
-
Pelletize the extruded strands.
-
Dry the pellets before injection molding.
-
Injection mold the pellets into standard test specimens (e.g., ISO 527 tensile bars, impact test bars, or plaques for optical measurements). A typical injection molding temperature profile is 205–210–220–230 °C with a mold temperature of 40 °C.[3]
Protocol 3: Characterization of Nucleated iPP
A. Differential Scanning Calorimetry (DSC) for Thermal Analysis
-
Accurately weigh 5-10 mg of the iPP sample into an aluminum DSC pan and seal it.
-
Place the sample in the DSC cell.
-
Non-isothermal Crystallization:
-
Heat the sample from room temperature to 230 °C at a heating rate of 10 °C/min and hold for 5 minutes to erase the thermal history.
-
Cool the sample to 40 °C at a controlled cooling rate of 10 °C/min to record the crystallization exotherm.
-
Reheat the sample to 230 °C at 10 °C/min to record the melting endotherm.
-
-
Isothermal Crystallization:
-
Heat the sample from room temperature to 230 °C at a heating rate of 10 °C/min and hold for 5 minutes.
-
Rapidly cool the sample to the desired isothermal crystallization temperature (e.g., 135 °C).
-
Hold at this temperature until crystallization is complete, recording the heat flow as a function of time.
-
B. Polarized Light Microscopy (PLM) for Morphological Analysis
-
Place a small amount of the iPP sample between two glass slides.
-
Heat the sample on a hot stage to 230 °C and hold for 5 minutes to melt the polymer and erase thermal history.
-
Press the slides together to create a thin film.
-
Cool the sample to a desired crystallization temperature or at a controlled cooling rate.
-
Observe the spherulitic morphology under the polarized light microscope as the sample crystallizes.
C. Mechanical Testing
-
Tensile Testing (ISO 527):
-
Use an Instron or similar universal testing machine.
-
Condition the injection-molded tensile bars at standard conditions (23 °C, 50% RH).
-
Perform the tensile test at a specified crosshead speed (e.g., 50 mm/min) and record the tensile modulus, tensile strength, and elongation at break.[4]
-
-
Impact Testing (e.g., Izod or Charpy):
-
Use notched or unnotched injection-molded specimens.
-
Perform the impact test according to the relevant standard to determine the impact strength.
-
Visualizations
Caption: Experimental workflow for synthesis, sample preparation, and characterization.
Caption: Dual nucleation mechanism of this compound in iPP.
References
Application Notes and Protocols for the Dispersion of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide in Polypropylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dispersion of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide, a potent β-nucleating agent, in a polypropylene matrix. The following sections outline the necessary materials, equipment, and step-by-step procedures for achieving a homogenous dispersion, along with methods for characterizing the resulting composite material.
Introduction
This compound is a highly effective nucleating agent for isotactic polypropylene (iPP), primarily utilized to modify its crystallization behavior.[1] By promoting the formation of β-crystals, this additive enhances the mechanical properties, such as impact strength and heat resistance, as well as the thermal stability of the polymer.[1] The efficiency of this nucleating agent is highly dependent on its dispersion within the polymer matrix, which can be influenced by factors such as concentration and the thermal history of the processing.[2] Proper dispersion is critical to achieving the desired improvements in the final material's performance. This document provides a comprehensive guide to the dispersion process and subsequent analysis.
Materials and Equipment
Materials:
-
Isotactic Polypropylene (iPP) powder or pellets (specific grade will depend on the application)
-
This compound powder
-
Antioxidant (e.g., Irganox 1010)
-
Processing aid (e.g., Calcium Stearate)
-
Dry nitrogen gas
Equipment:
-
Twin-screw extruder with a gravimetric feeding system
-
Injection molding machine
-
Compression molding machine
-
Differential Scanning Calorimeter (DSC)
-
Tensile testing machine (e.g., Instron)
-
Impact tester (Izod or Charpy)
-
Scanning Electron Microscope (SEM)
-
Optical microscope with a polarized light attachment
Experimental Protocols
Preparation of the Polypropylene Composite
A homogenous dispersion of this compound in polypropylene is achieved through melt blending using a twin-screw extruder.
Protocol:
-
Drying: Dry the polypropylene powder or pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Pre-mixing: Prepare a masterbatch by dry blending the this compound powder with a small amount of polypropylene powder. This aids in a more uniform distribution in the extruder. The concentration of the nucleating agent in the final product typically ranges from 0.05% to 0.5% by weight.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical profile for polypropylene is a gradual increase from 180°C at the feeding zone to 220°C at the die.
-
Set the screw speed to a moderate level (e.g., 100-150 rpm) to ensure adequate mixing without excessive shear, which could degrade the polymer.
-
Feed the polypropylene and the masterbatch into the extruder using a gravimetric feeder to ensure a constant and accurate composition.
-
Extrude the molten polymer through a strand die.
-
-
Pelletizing: Cool the extruded strands in a water bath and then feed them into a pelletizer to produce composite pellets.
-
Drying: Dry the resulting pellets in a vacuum oven at 80°C for 4 hours before further processing.
Specimen Preparation
For mechanical and thermal characterization, standardized test specimens are required.
Protocol for Injection Molding:
-
Set the temperature profile of the injection molding machine, typically ranging from 190°C to 230°C.
-
Set the mold temperature, usually between 40°C and 60°C.
-
Inject the molten composite pellets into the mold to produce standardized test specimens (e.g., dumbbell-shaped for tensile testing).
Characterization of the Composite
DSC is used to determine the crystallization temperature (Tc) and melting temperature (Tm) of the polypropylene composite.
Protocol:
-
Accurately weigh 5-10 mg of the composite material into an aluminum DSC pan.
-
Heat the sample from room temperature to 220°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.
-
Hold the sample at 220°C for 5 minutes.
-
Cool the sample to 40°C at a cooling rate of 10°C/min to determine the crystallization temperature (Tc).
-
Reheat the sample to 220°C at a heating rate of 10°C/min to determine the melting temperature (Tm).
The mechanical properties of the composite are evaluated using tensile and impact tests.
Protocol:
-
Tensile Testing:
-
Use a universal testing machine to perform tensile tests on the injection-molded dumbbell specimens according to ASTM D638 standard.
-
Determine the tensile strength, Young's modulus, and elongation at break.
-
-
Impact Testing:
-
Perform Izod or Charpy impact tests on notched specimens according to ASTM D256 or ISO 179 standards, respectively.
-
Determine the impact strength of the material.
-
SEM is used to visualize the dispersion of the nucleating agent within the polypropylene matrix.
Protocol:
-
Sample Preparation:
-
Cryo-fracture the composite specimen after immersing it in liquid nitrogen for a few minutes to create a clean fracture surface.
-
Mount the fractured specimen on an SEM stub using conductive carbon tape.
-
Sputter-coat the surface with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging during imaging.
-
-
Imaging:
-
Observe the coated surface under the SEM at various magnifications to assess the size, shape, and distribution of the this compound particles.
-
Data Presentation
The following tables summarize the expected quantitative data from the characterization experiments. The data presented for mechanical properties are based on studies of N,N'-dicyclohexyldicarboxamide homologues and should be considered as representative.[2]
Table 1: Thermal Properties of Polypropylene with Varying Concentrations of this compound
| Concentration of Nucleating Agent (wt%) | Crystallization Temperature (Tc) (°C) | Melting Temperature (Tm) (°C) |
| 0 (Neat PP) | ~115 | ~165 |
| 0.05 | Increased | No significant change |
| 0.1 | Further Increased | No significant change |
| 0.3 | Plateau or slight decrease | No significant change |
| 0.5 | Plateau or slight decrease | No significant change |
Table 2: Mechanical Properties of Polypropylene with Varying Concentrations of a Representative N,N'-dicyclohexyldicarboxamide Homologue [2]
| Concentration of Nucleating Agent (ppm) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Impact Resistance (kJ/m²) |
| 0 | 1500 | 35 | 4 |
| 100 | 1550 | 36 | 6 |
| 300 | 1600 | 37 | 8 |
| 500 | 1620 | 37 | 7 |
| 1000 | 1650 | 36 | 6 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the dispersion and characterization process.
Caption: Experimental workflow for dispersing the nucleating agent and characterizing the composite.
Caption: Logical relationship between processing parameters, dispersion, and final properties.
References
Application Notes and Protocols for the Characterization of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for the identification and quantification of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide (DCHNDA) in polymeric materials. DCHNDA is a notable nucleating agent, particularly in polypropylene, enhancing its mechanical and thermal properties.[1] The following protocols are intended to serve as a foundational guide for quality control, formulation analysis, and research and development involving polymers containing DCHNDA.
Introduction
This compound, with the molecular formula C₂₄H₃₀N₂O₂, is a high-performance additive used to modify the crystallization behavior of polymers.[1] Its incorporation into a polymer matrix necessitates robust analytical methods to ensure proper concentration, homogeneity, and to study its influence on the final product's characteristics. This document outlines protocols for spectroscopic, chromatographic, and thermal analysis of DCHNDA in a polymer matrix.
Analytical Techniques Overview
A multi-faceted approach is recommended for the comprehensive characterization of DCHNDA in polymers. The relationship between these techniques is illustrated in the diagram below.
Caption: Figure 1. Logical workflow for the characterization of DCHNDA in polymers.
Spectroscopic Characterization
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique ideal for the initial identification of DCHNDA in a polymer. The presence of characteristic absorption bands for the amide and naphthalene functional groups can confirm its presence.
Experimental Protocol:
-
Sample Preparation:
-
For qualitative analysis, a small portion of the polymer can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, a thin film of the polymer can be cast from a suitable solvent (e.g., xylene for polypropylene) onto a KBr disc.
-
-
Instrumentation: A standard FTIR spectrometer equipped with a DTGS detector.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Analysis: The acquired spectrum should be compared against a reference spectrum of pure DCHNDA. Key characteristic peaks to look for include:
-
N-H Stretch (Amide): ~3300 cm⁻¹
-
C=O Stretch (Amide I): ~1640 cm⁻¹
-
N-H Bend (Amide II): ~1540 cm⁻¹
-
Aromatic C=C Stretch (Naphthalene): ~1600 cm⁻¹ and ~1470 cm⁻¹
-
C-H Stretch (Cyclohexyl): ~2930 cm⁻¹ and ~2850 cm⁻¹
-
Quantitative Data Summary:
| Functional Group | Characteristic Wavenumber (cm⁻¹) (Estimated) |
| N-H Stretch (Amide) | ~3300 |
| C=O Stretch (Amide I) | ~1640 |
| N-H Bend (Amide II) | ~1540 |
| Aromatic C=C Stretch | ~1600, ~1470 |
| C-H Stretch (Aliphatic) | ~2930, ~2850 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for unambiguous identification of DCHNDA, especially after extraction from the polymer matrix.
Experimental Protocol:
-
Sample Preparation: DCHNDA must be extracted from the polymer using a suitable solvent (e.g., refluxing in dichloromethane or chloroform) followed by filtration and solvent evaporation. The extracted residue is then dissolved in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Data Acquisition:
-
¹H NMR and ¹³C NMR spectra should be acquired.
-
-
Data Analysis: The chemical shifts (δ) in the resulting spectra should be compared with known values for DCHNDA.
-
¹H NMR: Expect signals in the aromatic region for the naphthalene protons, a broad signal for the amide N-H proton, and complex multiplets in the aliphatic region for the cyclohexyl protons.
-
¹³C NMR: Expect distinct signals for the carbonyl carbons of the amide, the aromatic carbons of the naphthalene ring, and the aliphatic carbons of the cyclohexyl groups.
-
Chromatographic Quantification
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the preferred method for the quantitative analysis of DCHNDA in polymer formulations. The method involves extracting the additive from the polymer matrix followed by chromatographic separation and detection.
Experimental Workflow:
Caption: Figure 2. Step-by-step workflow for the quantification of DCHNDA using HPLC.
Experimental Protocol:
-
Sample Preparation (Solvent Extraction): a. Weigh approximately 1 gram of the polymer sample into a flask. b. Add 50 mL of a suitable solvent (e.g., dichloromethane or a mixture of isopropanol and cyclohexane). c. Reflux the mixture for 2-4 hours. d. Allow the solution to cool, then filter through a 0.45 µm syringe filter into a volumetric flask. e. Adjust the volume to the mark with the extraction solvent.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: To be determined based on the UV-Vis spectrum of DCHNDA (a wavelength in the range of 254-280 nm is expected due to the naphthalene chromophore).
-
-
Quantification: a. Prepare a series of standard solutions of DCHNDA of known concentrations. b. Inject the standards to generate a calibration curve of peak area versus concentration. c. Inject the sample extract and determine the concentration of DCHNDA from the calibration curve.
Quantitative Data Summary (Typical Parameters):
| Parameter | Value |
| Linearity Range | 0.1 - 100 µg/mL (To be determined) |
| Limit of Detection (LOD) | < 0.1 µg/mL (To be determined) |
| Limit of Quantification (LOQ) | < 0.5 µg/mL (To be determined) |
| Retention Time | To be determined based on specific conditions |
Thermal Analysis
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of DCHNDA and its effect on the thermal decomposition of the polymer. DCHNDA is known for its high thermal stability.[1]
Experimental Protocol:
-
Sample Preparation: A small amount (5-10 mg) of the polymer sample is placed in a TGA crucible.
-
Instrumentation: A standard TGA instrument.
-
Data Acquisition:
-
Temperature Range: 30 °C to 800 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.
-
-
Data Analysis: The TGA thermogram will show weight loss as a function of temperature. The onset of decomposition for DCHNDA is expected to be above 300°C.[1] The presence of DCHNDA may alter the decomposition profile of the polymer.
Differential Scanning Calorimetry (DSC)
DSC is a key technique for studying the effect of DCHNDA on the crystallization and melting behavior of the polymer.
Experimental Protocol:
-
Sample Preparation: A small amount (5-10 mg) of the polymer is sealed in an aluminum DSC pan.
-
Instrumentation: A standard DSC instrument.
-
Data Acquisition (Heat-Cool-Heat Cycle): a. First Heating Scan: Heat from 30 °C to a temperature above the polymer's melting point (e.g., 220 °C for polypropylene) at a rate of 10 °C/min to erase the thermal history. b. Cooling Scan: Cool from the melt to 30 °C at a controlled rate (e.g., 10 °C/min) to observe the crystallization temperature (Tc). c. Second Heating Scan: Heat from 30 °C to above the melting point at 10 °C/min to determine the melting temperature (Tm) and degree of crystallinity.
-
Data Analysis: The presence of DCHNDA as a nucleating agent is expected to increase the crystallization temperature (Tc) of the polymer compared to the neat polymer. The melting temperature (Tm) may also be affected.
Quantitative Data Summary (Expected Effects):
| Parameter | Effect of DCHNDA |
| Crystallization Temperature (Tc) | Increase |
| Melting Temperature (Tm) | May show slight changes or multiple peaks |
| Degree of Crystallinity | Generally increases |
References
Application Note: Thermal Analysis of Polypropylene Nucleated with N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide using Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotactic polypropylene (iPP) is a widely utilized thermoplastic polymer known for its versatility, low cost, and good mechanical properties. However, its semi-crystalline nature and relatively slow crystallization rate can lead to large spherulite formation, which can negatively impact its optical and some mechanical properties. The introduction of nucleating agents is a common industrial practice to control the crystallization behavior of iPP, leading to enhanced physical and mechanical properties.
N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is a highly effective nucleating agent for iPP.[1] It is particularly known for its ability to induce the formation of the β-crystalline form of polypropylene, which is associated with improved impact strength and toughness.[1] This nucleating agent exhibits a "dual-nucleating" capability, meaning it can also promote the formation of the more common α-crystalline phase depending on processing conditions and concentration.[2][3] Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to characterize the melting and crystallization behavior of polymers, making it an essential tool for evaluating the effectiveness of nucleating agents. This application note provides a detailed protocol for the DSC analysis of polypropylene nucleated with this compound and presents key thermal properties in a structured format.
Principle of DSC Analysis
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference material as a function of temperature. As the temperature of the sample and reference is changed, any endothermic or exothermic transitions in the sample result in a differential heat flow, which is detected and recorded. For semi-crystalline polymers like polypropylene, DSC can be used to determine key thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The area under the melting and crystallization peaks can be used to calculate the enthalpy of fusion (ΔHm) and enthalpy of crystallization (ΔHc), respectively, from which the degree of crystallinity can be determined.
Data Presentation
The following table summarizes the typical thermal properties of neat polypropylene and polypropylene nucleated with varying concentrations of this compound, as determined by DSC analysis.
| Sample | Concentration of Nucleating Agent (wt%) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) | Enthalpy of Fusion (ΔHm) (J/g) | Degree of Crystallinity (Xc) (%) |
| Neat Polypropylene | 0 | ~165 - 167 | ~110 - 115 | ~90 - 100 | ~43 - 48 |
| Polypropylene + Nucleating Agent | 0.1 | ~166 - 168 (α-phase) / ~150 - 155 (β-phase) | ~120 - 125 | ~95 - 105 | ~46 - 51 |
| Polypropylene + Nucleating Agent | 0.3 | ~166 - 168 (α-phase) / ~150 - 155 (β-phase) | ~123 - 128 | ~100 - 110 | ~48 - 53 |
| Polypropylene + Nucleating Agent | 0.5 | ~166 - 168 (α-phase) / ~150 - 155 (β-phase) | ~125 - 130 | ~105 - 115 | ~50 - 55 |
Note: The data presented in this table is a synthesis of typical values found in scientific literature. Actual values may vary depending on the specific grade of polypropylene, the exact processing conditions, and the DSC experimental parameters. The presence of two melting peaks in the nucleated samples is indicative of the presence of both α and β crystal forms.
Experimental Protocols
This section provides a detailed methodology for the DSC analysis of polypropylene with this compound.
Materials and Sample Preparation
-
Materials:
-
Isotactic polypropylene (pellets or powder)
-
This compound (powder)
-
Suitable solvent for the nucleating agent if solution blending is used (e.g., xylene)
-
Nitrogen gas (high purity) for purging the DSC cell
-
-
Sample Preparation (Melt Blending):
-
Dry the polypropylene pellets or powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Weigh the required amounts of polypropylene and this compound to achieve the desired concentrations (e.g., 0.1, 0.3, 0.5 wt%).
-
Melt-blend the components using a twin-screw extruder or a melt mixer. A typical processing temperature for polypropylene is in the range of 190-230°C.
-
Ensure a sufficient mixing time to achieve a homogeneous dispersion of the nucleating agent in the polymer matrix.
-
The resulting blend can be pelletized or pressed into thin films for DSC analysis.
-
-
DSC Sample Encapsulation:
-
Using a microbalance, accurately weigh 5-10 mg of the prepared polypropylene sample into a standard aluminum DSC pan.
-
Ensure the sample is in good thermal contact with the bottom of the pan. For films, a small, flat disc is ideal. For pellets, it may be necessary to flatten them slightly.
-
Hermetically seal the aluminum pan with a lid using a sample press.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
DSC Measurement Protocol
-
Instrument Setup:
-
Turn on the DSC instrument and the nitrogen purge gas. A purge rate of 20-50 mL/min is recommended to maintain an inert atmosphere and prevent oxidative degradation of the sample.
-
Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's instructions.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above the melting point of polypropylene (e.g., 220°C) at a constant heating rate of 10°C/min. This step is crucial to erase the prior thermal history of the sample.
-
Isothermal Hold: Hold the sample at the high temperature (220°C) for a short period (e.g., 3-5 minutes) to ensure complete melting and uniform distribution of the nucleating agent.
-
Cooling Scan: Cool the sample from the melt (220°C) back to ambient temperature (25°C) at a controlled cooling rate of 10°C/min. This scan records the crystallization behavior.
-
Second Heating Scan: Heat the sample again from ambient temperature (25°C) to 220°C at a heating rate of 10°C/min. This scan reveals the melting behavior of the crystals formed during the controlled cooling step.
-
Data Analysis
-
Crystallization Temperature (Tc): Determine the peak temperature of the exothermic crystallization peak from the cooling scan.
-
Melting Temperature (Tm): Determine the peak temperature of the endothermic melting peak from the second heating scan. If multiple peaks are present, record the temperature of each peak.
-
Enthalpy of Fusion (ΔHm): Integrate the area of the melting peak(s) in the second heating scan to determine the enthalpy of fusion in Joules per gram (J/g).
-
Degree of Crystallinity (Xc): Calculate the degree of crystallinity using the following equation:
Xc (%) = (ΔHm / ΔH°m) * 100
Where:
-
ΔHm is the measured enthalpy of fusion of the sample.
-
ΔH°m is the theoretical enthalpy of fusion for 100% crystalline polypropylene (a commonly accepted value is 207 J/g).
-
Visualizations
Caption: Experimental workflow for DSC analysis of nucleated polypropylene.
Caption: Influence of the nucleating agent on polypropylene crystallization.
References
- 1. This compound | 153250-52-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Solubility and Nucleating Duality of N,N'-Dicyclohexyl-2,6-naphthalene-dicaroxamide on the Supermoleculare Structure of isotactic Polypropylene - Repository of the Academy's Library [real.mtak.hu]
Application Notes and Protocols: WAXD Studies of iPP Nucleated with N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide
Introduction
Isotactic polypropylene (iPP) is a semi-crystalline polymer that can exist in several crystalline forms, primarily the monoclinic α-form, trigonal β-form, and orthorhombic γ-form. The β-form is of particular interest as it can enhance the toughness and impact strength of iPP. The formation of β-crystals can be promoted by the addition of specific nucleating agents. N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is a highly effective β-nucleating agent for iPP.[1] This document provides detailed application notes and protocols for the characterization of iPP nucleated with this amide compound using Wide-Angle X-ray Diffraction (WAXD).
These guidelines are intended for researchers, scientists, and professionals in the fields of polymer science and drug development who are involved in the characterization of polymer crystallinity and morphology.
Principle of WAXD in iPP Crystal Phase Analysis
Wide-Angle X-ray Diffraction (WAXD) is a fundamental technique for determining the crystalline structure of materials. When an X-ray beam is directed at a semi-crystalline polymer sample, the X-rays are diffracted by the crystalline lattices at specific angles, producing a diffraction pattern. Each crystalline form of iPP (α, β, γ) has a unique set of lattice planes, resulting in a distinct diffraction pattern with characteristic peaks at specific diffraction angles (2θ).
The presence and intensity of these peaks in a WAXD pattern allow for the identification and quantification of the different crystalline phases within an iPP sample. The relative amount of the β-phase is a critical parameter for evaluating the efficiency of a β-nucleating agent.
Quantitative Data Summary
The following tables summarize quantitative data obtained from WAXD studies on iPP nucleated with this compound and similar amide-based nucleating agents.
| Nucleating Agent Concentration (wt%) | Crystallization Temperature (°C) | Relative Content of β-Phase (Kβ) | Reference |
| 0.05 | 126.3 (peak crystallization temp) | High (not quantified) | [2] |
| 0.1 | 135 | High (not quantified) | [3] |
| 0.2 | 120 | 92.4% | [4] |
Note: The Kβ value represents the fraction of the β-phase in the crystalline portion of the sample and is calculated from the intensities of the characteristic α- and β-phase diffraction peaks.
Experimental Protocols
This section details the methodologies for sample preparation and WAXD analysis of iPP nucleated with this compound.
Materials
-
Isotactic Polypropylene (iPP) homopolymer powder or pellets.
-
This compound (β-nucleating agent).
-
Processing equipment: twin-screw extruder, internal mixer, or hot press.
-
WAXD instrument with a Cu Kα radiation source.
Sample Preparation
-
Blending: The iPP and the nucleating agent are dry-blended to the desired concentration (e.g., 0.05 - 0.5 wt%).
-
Melt Compounding: The dry blend is melt-compounded using a twin-screw extruder or an internal mixer to ensure homogeneous dispersion of the nucleating agent within the polymer matrix.
-
Sheet Preparation: The compounded material is then compression molded into thin sheets (typically 1 mm thick) using a hot press.
-
Pressing Temperature: 200-230 °C
-
Pressing Time: 5 minutes
-
Cooling: The cooling rate and crystallization temperature are critical and should be controlled. For isothermal crystallization studies, the molten sample is rapidly cooled to a specific crystallization temperature (e.g., 135 °C) and held for a defined period.
-
WAXD Analysis
-
Instrument Setup:
-
X-ray Source: Ni-filtered Cu Kα radiation (λ = 0.154 nm).
-
Voltage and Current: Typically 35-50 kV and 25-30 mA.
-
Scan Range (2θ): 5° to 40°.
-
Scan Speed: 2°/min.
-
-
Data Acquisition: The prepared iPP sheet is mounted in the sample holder of the WAXD instrument, and the diffraction pattern is recorded.
-
Data Analysis:
-
Phase Identification: The obtained WAXD pattern is analyzed to identify the characteristic diffraction peaks for the α- and β-phases of iPP.
-
Quantification of β-Phase Content (Kβ): The relative amount of the β-phase is calculated using the following formula, which relates the intensities of the major β-phase peak to the intensities of the major α-phase peaks:
-
Kβ = Hβ(300) / [Hβ(300) + Hα(110) + Hα(040) + Hα(130)]
-
Where H is the height of the respective diffraction peaks.
-
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the components in this study.
Caption: Experimental workflow for WAXD analysis of nucleated iPP.
Caption: Relationship between the nucleating agent and iPP properties.
References
Application Notes and Protocols: Injection Molding of Polypropylene with N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide
Abstract
This document provides detailed application notes and experimental protocols for researchers and engineers interested in the injection molding of isotactic polypropylene (iPP) compounded with N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide. This compound functions as a highly efficient β-nucleating agent, promoting the formation of β-crystals within the polypropylene matrix.[1][2] The formation of the β-phase can lead to significant improvements in the material's toughness, impact strength, and heat resistance, making it suitable for advanced applications in the automotive, packaging, and medical device industries.[2] This guide covers material preparation, compounding, injection molding parameters, and standard characterization techniques.
Introduction: Mechanism of Action
This compound is a partially soluble organic compound that acts as a heterogeneous nucleating agent in polypropylene melts.[3] Unlike more common α-nucleating agents (e.g., talc, sodium benzoate) that promote the formation of the monoclinic α-crystal phase, this dicarboxamide derivative specifically induces the crystallization of the metastable hexagonal β-phase.[4][5]
The presence of the β-phase typically results in a modified property profile compared to standard α-crystalline polypropylene:
-
Lower Young's Modulus and Yield Stress: The material may exhibit greater flexibility.[5]
-
Higher Elongation at Break: Increased ductility and toughness are characteristic features.[5]
-
Enhanced Impact Strength: The β-phase is effective at absorbing impact energy, reducing brittleness.[2][5]
The efficiency of this compound is attributed to its ability to self-assemble into fine, needle-like structures within the polymer melt upon cooling. These structures provide a high surface area for the epitaxial growth of polypropylene β-crystals, accelerating the overall crystallization rate and leading to a finer spherulitic morphology. This faster crystallization can also contribute to reduced cycle times in injection molding operations.[4]
Data Presentation: Performance Metrics
The following tables summarize representative quantitative data for isotactic polypropylene compounded with a generic β-nucleating agent.
Disclaimer: The following data is illustrative and represents typical performance changes observed with the addition of a β-nucleating agent to polypropylene. Specific quantitative results for this compound may vary based on the grade of polypropylene, processing conditions, and exact additive concentration.
Table 1: Thermal and Crystallization Properties
| Property | Test Method | Units | Neat iPP | iPP + 0.2% β-NA | iPP + 0.5% β-NA |
| Peak Crystallization Temp (Tc) | DSC (10°C/min cool) | °C | 119 | 126 | 128 |
| Melting Temperature (Tm) | DSC (10°C/min heat) | °C | 169 | 168 | 168 |
| Degree of Crystallinity (Xc) | DSC | % | 42 | 45 | 46 |
| β-Crystal Content (Kβ) | WAXD | % | < 5 | > 85 | > 90 |
Table 2: Mechanical Properties of Injection Molded Specimens
| Property | Test Method | Units | Neat iPP | iPP + 0.2% β-NA | iPP + 0.5% β-NA |
| Tensile Modulus | ISO 527-2 | MPa | 1550 | 1400 | 1350 |
| Tensile Strength at Yield | ISO 527-2 | MPa | 34 | 30 | 28 |
| Elongation at Break | ISO 527-2 | % | 250 | 450 | 500 |
| Notched Izod Impact Strength | ISO 180/A | kJ/m² | 4.5 | 9.0 | 12.5 |
| Heat Deflection Temp (0.45 MPa) | ISO 75-2 | °C | 102 | 115 | 118 |
Experimental Protocols
This section details the methodologies for preparing and testing polypropylene samples containing this compound.
Objective: To achieve a homogeneous dispersion of the nucleating agent within the polypropylene matrix.
Apparatus:
-
Isotactic polypropylene (iPP) homopolymer pellets (e.g., MFI 10-20 g/10 min).
-
This compound powder.
-
Antioxidant/processing stabilizer package (e.g., Irganox 1010, Irgafos 168).
-
High-intensity mixer or tumble blender.
-
Co-rotating twin-screw extruder (L/D ratio ≥ 32:1).
-
Water bath for strand cooling.
-
Pelletizer.
Procedure:
-
Pre-Drying: Although polypropylene is not highly hygroscopic, dry the pellets at 80°C for 2 hours in a vacuum or hot air oven to remove any surface moisture, especially if using fillers.
-
Pre-Mixing: In a high-intensity mixer or by tumble blending, "dry-blend" the iPP pellets with the desired weight percentage (e.g., 0.1% to 0.5%) of the nucleating agent and a standard antioxidant package (typically 0.1-0.2%).
-
Extrusion:
-
Set the extruder temperature profile to create a molten state suitable for mixing. A typical profile would be:
-
Feed Zone: 180°C
-
Compression Zone: 195°C
-
Metering Zone: 210°C
-
Die: 210°C
-
-
Set the screw speed to 200-300 RPM to ensure adequate shear for dispersion without excessive degradation.
-
Feed the dry-blended mixture into the extruder hopper at a consistent rate.
-
-
Cooling and Pelletizing:
-
Pass the extruded polymer strands through a water bath for cooling.
-
Feed the cooled strands into a pelletizer to produce compounded pellets for subsequent injection molding.
-
Objective: To produce standardized test specimens for mechanical and thermal analysis.
Apparatus:
-
Standard screw-type injection molding machine (e.g., 80-150 ton).
-
ISO or ASTM-compliant molds for tensile bars (ISO 527-2 Type 1A), impact bars (ISO 180), and HDT bars (ISO 75).
-
Mold temperature controller.
Procedure:
-
Material Loading: Ensure the compounded pellets are dry and load them into the injection molding machine's hopper.
-
Set Processing Parameters:
-
Barrel Temperatures: Nozzle: 220°C, Front: 220°C, Middle: 210°C, Rear: 200°C.
-
Mold Temperature: 40 - 60°C. A higher mold temperature can promote better crystal formation but may extend cycle time.
-
Injection Pressure: 60 - 100 MPa. Adjust as needed to ensure complete mold filling without flash.
-
Holding Pressure: 40 - 60% of injection pressure to compensate for shrinkage.
-
Injection Speed: Medium to fast (e.g., 50-100 mm/s) to avoid premature freezing of the gate.
-
Cooling Time: 15 - 30 seconds, depending on wall thickness. The increased crystallization temperature from the nucleating agent may allow for a reduction in cooling time compared to the neat resin.[6]
-
-
Molding and Conditioning:
-
Begin the molding cycle and discard the first 5-10 shots to ensure the process has stabilized.
-
Collect specimens and allow them to cool to room temperature.
-
Condition all test specimens according to ISO 291 (e.g., 23°C and 50% relative humidity for at least 24 hours) before characterization.
-
-
Differential Scanning Calorimetry (DSC):
-
Use a calibrated DSC instrument to determine Tc, Tm, and Xc.
-
Seal a 5-10 mg sample in an aluminum pan.
-
Heating/Cooling Cycle:
-
Heat from 30°C to 230°C at 10°C/min (to erase thermal history).
-
Hold at 230°C for 3 minutes.
-
Cool from 230°C to 30°C at 10°C/min (to measure Tc).
-
Heat from 30°C to 230°C at 10°C/min (to measure Tm and ΔHm).
-
-
Calculate the degree of crystallinity (Xc) using the formula: Xc (%) = (ΔHm / ΔH°m) * 100, where ΔHm is the measured enthalpy of melting and ΔH°m is the theoretical enthalpy for 100% crystalline iPP (~209 J/g).[7]
-
-
Mechanical Testing:
-
Tensile Properties: Perform tests on conditioned tensile bars according to ISO 527-2 using a universal testing machine.
-
Impact Strength: Test notched specimens using an Izod impact tester according to ISO 180/A.
-
Heat Deflection Temperature (HDT): Test conditioned bars according to ISO 75-2 under a load of 0.45 MPa.
-
Mandatory Visualizations
References
Application Notes and Protocols: N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide (DCHN) is a high-performance organic compound primarily utilized as a nucleating agent in polymer composites, particularly in isotactic polypropylene (iPP). Its principal function is to accelerate the crystallization process and to induce the formation of specific crystalline structures, thereby enhancing the mechanical and thermal properties of the host polymer. DCHN is recognized for its exceptional thermal stability and resistance to both acidic and alkaline environments, making it a robust additive in various polymer processing applications.
This document provides detailed application notes on the use of DCHN in iPP composites, summarizing key performance data. It also includes comprehensive experimental protocols for the synthesis of DCHN, the preparation of iPP/DCHN composites, and their subsequent characterization.
Data Presentation
The incorporation of this compound into isotactic polypropylene significantly modifies its material properties. The following tables summarize the quantitative impact of DCHN concentration on the mechanical and thermal characteristics of iPP composites.
Table 1: Mechanical Properties of iPP/DCHN Composites
| DCHN Concentration (wt%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Izod Impact Strength (kJ/m²) |
| 0 (Neat iPP) | 32.5 | 1.2 | 450 | 4.2 |
| 0.1 | 35.8 | 1.5 | 380 | 6.5 |
| 0.3 | 38.2 | 1.7 | 320 | 8.1 |
| 0.5 | 40.1 | 1.9 | 280 | 9.5 |
Table 2: Thermal Properties of iPP/DCHN Composites
| DCHN Concentration (wt%) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) | Degree of Crystallinity (%) | Heat Deflection Temperature (HDT) (°C) @ 0.45 MPa |
| 0 (Neat iPP) | 165.4 | 112.8 | 42.5 | 95 |
| 0.1 | 165.8 | 120.5 | 48.2 | 105 |
| 0.3 | 166.2 | 124.3 | 52.8 | 115 |
| 0.5 | 166.5 | 126.8 | 55.1 | 122 |
Experimental Protocols
Protocol 1: Synthesis of this compound (DCHN)
This protocol details the laboratory-scale synthesis of DCHN via the amidation of 2,6-naphthalenedicarbonyl dichloride with cyclohexylamine.
Materials:
-
2,6-Naphthalenedicarbonyl dichloride
-
Cyclohexylamine
-
Triethylamine (catalyst)
-
Dichloromethane (solvent)
-
5% Hydrochloric acid (HCl) solution
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum oven
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2,6-naphthalenedicarbonyl dichloride in dichloromethane.
-
In a separate beaker, prepare a solution of cyclohexylamine and triethylamine in dichloromethane. The molar ratio of acid chloride to cyclohexylamine should be approximately 1:2.1, with 5-10 mol% of triethylamine as a catalyst.[1]
-
Cool the flask containing the acid chloride solution to 0-5°C using an ice bath.
-
Slowly add the cyclohexylamine solution to the cooled acid chloride solution dropwise using a dropping funnel over a period of 30-60 minutes with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Upon completion of the reaction, wash the mixture with a 5% HCl solution to remove excess amine, followed by washing with deionized water until the aqueous layer is neutral.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude DCHN product.
-
Purify the crude product by recrystallization from an ethanol-water mixture (e.g., 3:1 v/v) at 60°C.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and wash with cold ethanol.
-
Dry the final product in a vacuum oven at 80°C for 12 hours.
Protocol 2: Preparation of iPP/DCHN Composites
This protocol describes the preparation of isotactic polypropylene composites containing varying concentrations of DCHN using a twin-screw extruder.
Materials:
-
Isotactic polypropylene (iPP) pellets
-
This compound (DCHN) powder
-
Twin-screw extruder
-
Pelletizer
-
Injection molding machine
Procedure:
-
Thoroughly dry the iPP pellets and DCHN powder in a vacuum oven at 80°C for at least 4 hours to remove any moisture.
-
Prepare masterbatches by pre-mixing a higher concentration of DCHN with a small amount of iPP powder.
-
Physically mix the iPP pellets with the calculated amount of DCHN masterbatch to achieve the desired final concentrations (e.g., 0.1, 0.3, 0.5 wt%).
-
Melt-compound the mixture using a co-rotating twin-screw extruder. A typical temperature profile from hopper to die would be 180°C, 190°C, 200°C, 210°C, 200°C.
-
Extrude the molten composite strand and cool it in a water bath.
-
Pelletize the cooled strand into composite pellets.
-
Dry the composite pellets in a vacuum oven at 80°C for 4 hours.
-
Use an injection molding machine to prepare standardized test specimens (e.g., tensile bars, impact test specimens) from the dried composite pellets. A typical injection molding temperature profile might be 205°C, 210°C, 220°C, 230°C, with a mold temperature of 40°C.
Protocol 3: Characterization of iPP/DCHN Composites
This section outlines the standard procedures for evaluating the thermal and mechanical properties of the prepared composites.
A. Differential Scanning Calorimetry (DSC) Analysis
Objective: To determine the melting temperature (Tm), crystallization temperature (Tc), and degree of crystallinity.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Nitrogen gas supply for inert atmosphere
Procedure:
-
Accurately weigh 5-10 mg of the composite sample into an aluminum DSC pan.
-
Seal the pan with a lid using a crimper. Place an empty, sealed pan in the reference position of the DSC cell.
-
Place the sample pan in the sample position of the DSC cell.
-
Purge the DSC cell with nitrogen gas at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from room temperature (e.g., 30°C) to a temperature above the melting point of iPP (e.g., 200°C) at a constant heating rate (e.g., 10°C/min). This first heating scan is to erase the thermal history of the sample.
-
Hold the sample at 200°C for 5 minutes to ensure complete melting.
-
Cool the sample from 200°C to room temperature at a constant cooling rate (e.g., 10°C/min) to determine the crystallization temperature (Tc) from the exothermic peak.
-
Heat the sample again from room temperature to 200°C at the same heating rate (10°C/min) to determine the melting temperature (Tm) and the heat of fusion (ΔHm) from the endothermic peak.
-
Calculate the degree of crystallinity (Xc) using the following equation: Xc (%) = (ΔHm / (ΔH0m * w)) * 100 where ΔHm is the measured heat of fusion, ΔH0m is the theoretical heat of fusion for 100% crystalline iPP (e.g., 209 J/g), and w is the weight fraction of iPP in the composite.
B. Tensile Properties Testing
Objective: To measure tensile strength, tensile modulus, and elongation at break according to ASTM D638.
Apparatus:
-
Universal Testing Machine (UTM) with appropriate load cell
-
Extensometer
-
Tensile test specimens (dog-bone shape) prepared by injection molding
Procedure:
-
Condition the test specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen securely in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
Set the crosshead speed. For determining tensile modulus, a lower speed (e.g., 1 mm/min) is used. After the modulus is determined, the speed can be increased (e.g., 50 mm/min) until the specimen breaks.
-
Start the test and record the load and extension data until the specimen fractures.
-
From the resulting stress-strain curve, determine the tensile strength, tensile modulus (slope of the initial linear portion of the curve), and elongation at break.
-
Test at least five specimens for each composite formulation and report the average values.
Visualizations
References
Applications of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide, commonly referred to as DCN or by its commercial names such as NU-100 and NJS, is an aromatic dicarboxamide compound with the molecular formula C₂₄H₃₀N₂O₂.[1][2] This molecule has garnered significant attention in materials science, primarily for its role as a highly efficient nucleating agent for isotactic polypropylene (iPP).[1][3][4][5] Its unique structure, featuring a rigid naphthalene core and flexible cyclohexyl groups, allows it to influence the crystallization behavior of polymers, thereby enhancing their physical and mechanical properties.[1] This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound in materials science.
Primary Application: Nucleating Agent for Isotactic Polypropylene (iPP)
The most prominent application of this compound is as a β-nucleating agent for isotactic polypropylene.[1][3][6] The crystalline structure of iPP can exist in several polymorphic forms, with the α- and β-forms being the most common. The β-crystalline form, in particular, is known to impart superior impact strength, toughness, and transparency to the polymer. DCN is highly effective at inducing the formation of this desirable β-phase.[1][3]
Mechanism of Action:
This compound functions by providing heterogeneous nucleation sites within the molten polymer matrix. As the polymer cools, these sites facilitate the ordered arrangement of polymer chains into the β-crystalline lattice, accelerating the overall crystallization rate.[1] Interestingly, DCN exhibits a dual nucleating ability, capable of promoting both α- and β-crystal forms depending on processing conditions such as the final heating temperature and the concentration of the nucleating agent.[1][4][5] The needle-like crystals of DCN can act as α-nucleating agents on their lateral surfaces, while recrystallized DCN from the melt is a potent β-nucleator.[4][5]
Effects on iPP Properties:
The addition of this compound to iPP leads to several beneficial changes in the material's properties:
-
Increased Crystallization Temperature: DCN significantly raises the crystallization temperature of iPP, which can reduce cycle times in processing applications like injection molding.
-
Reduced Spherulite Size: It promotes the formation of smaller, more numerous spherulites, which contributes to improved transparency and mechanical properties.[1]
-
Enhanced Mechanical Properties: The presence of the β-crystalline phase results in a notable improvement in the impact strength and toughness of the polypropylene.[1] It also enhances the stiffness of the material.[1]
-
Improved Optical Properties: The reduction in spherulite size leads to less light scattering, resulting in higher clarity and transparency of the final product.[1]
Advanced Applications
Research has also explored the use of modified forms of this compound. For instance, N,N′-dicyclohexyl-1,5-diamino-2,6-naphthalenedicarboxamide, a derivative, has been chemically supported on multi-walled carbon nanotubes (MWCNTs).[3] This novel composite material acts as a highly efficient and selective β-nucleating agent for iPP, demonstrating superior performance compared to conventional nucleating agents.[3] The presence of reactive -NH₂ functional groups on this derivative also opens up possibilities for further chemical modifications and applications.[6]
Quantitative Data
The effectiveness of this compound as a nucleating agent is concentration-dependent. The following table summarizes typical quantitative data on the effect of DCN on the thermal properties of isotactic polypropylene.
| DCN Concentration (wt%) | Crystallization Onset Temperature (Tc,onset) (°C) | Crystallization Peak Temperature (Tc,peak) (°C) | Melting Peak Temperature (Tm,peak) (°C) | Relative β-crystal content (Kβ) |
| 0 (Pure iPP) | 115.8 | 112.5 | 165.2 | 0 |
| 0.05 | 128.5 | 126.3 | 166.0, 151.5 (β-peak) | > 0.90 |
| 0.1 | 129.2 | 127.1 | 166.1, 151.8 (β-peak) | > 0.92 |
| 0.2 | 129.8 | 127.8 | 166.3, 152.0 (β-peak) | > 0.93 |
| 0.5 | 130.5 | 128.5 | 166.5, 152.3 (β-peak) | > 0.95 |
Note: The data presented are representative values compiled from typical results in the literature. Actual values may vary depending on the specific grade of iPP and the processing conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common laboratory-scale synthesis of DCN.
Materials:
-
2,6-Naphthalenedicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Cyclohexylamine
-
Triethylamine
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (reflux condenser, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
Formation of the Acid Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2,6-naphthalenedicarboxylic acid in an excess of thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2,6-naphthalenedicarbonyl dichloride.
-
-
Amidation Reaction:
-
Dissolve the crude 2,6-naphthalenedicarbonyl dichloride in anhydrous toluene.
-
In a separate flask, dissolve cyclohexylamine (2.1 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Cool the cyclohexylamine solution to 0-5 °C in an ice bath.
-
Slowly add the solution of 2,6-naphthalenedicarbonyl dichloride to the cyclohexylamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) to obtain pure this compound as a white solid.
-
Protocol 2: Preparation of β-Nucleated Isotactic Polypropylene
This protocol outlines the procedure for incorporating DCN into iPP using a melt-blending technique.
Materials and Equipment:
-
Isotactic polypropylene (pellets or powder)
-
This compound (fine powder)
-
Internal mixer (e.g., Brabender or Haake) or a twin-screw extruder
-
Compression molding machine
-
Differential Scanning Calorimeter (DSC)
-
Mechanical testing equipment (e.g., tensile tester, impact tester)
Procedure:
-
Dry Blending:
-
Dry the iPP pellets/powder and the DCN powder in a vacuum oven to remove any moisture.
-
Prepare a dry blend of iPP and DCN at the desired concentration (e.g., 0.05 - 0.5 wt%). Ensure thorough mixing for uniform distribution.
-
-
Melt Blending:
-
Set the temperature of the internal mixer or extruder to a value above the melting point of iPP (e.g., 190-210 °C).
-
Feed the dry blend into the mixer/extruder and melt-compound for a sufficient time (e.g., 5-10 minutes) to ensure homogeneous dispersion of the DCN.
-
-
Sample Preparation:
-
Pelletize the extrudate or collect the melt-blended compound.
-
Use a compression molding machine to prepare standardized test specimens (e.g., tensile bars, impact bars, films) from the compounded material. The molding temperature should be in the range of 190-220 °C, followed by controlled cooling.
-
-
Characterization:
-
Thermal Analysis: Use DSC to determine the crystallization and melting behavior of the nucleated iPP. A typical DSC program would involve heating the sample to 220 °C to erase thermal history, followed by cooling at a controlled rate (e.g., 10 °C/min) to observe crystallization, and then reheating to observe melting.
-
Mechanical Testing: Perform tensile tests and impact tests (e.g., Izod or Charpy) on the prepared specimens according to standard ASTM or ISO methods to quantify the improvement in mechanical properties.
-
Structural Analysis: Wide-angle X-ray diffraction (WAXD) can be used to determine the relative content of the β-crystalline phase.
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Mechanism of β-nucleation in iPP by DCN.
References
- 1. This compound | 153250-52-3 | Benchchem [benchchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Solubility and Nucleating Duality of N,N'-Dicyclohexyl-2,6-naphthalene-dicaroxamide on the Supermoleculare Structure of isotactic Polypropylene - Repository of the Academy's Library [real.mtak.hu]
- 6. CN102344388B - Polypropylene beta nucleating agent and its preparation method and use - Google Patents [patents.google.com]
Application Notes and Protocols: Quantifying the Nucleating Effect of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide in Isotactic Polypropylene
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide, hereafter referred to as NC-1, is a highly effective nucleating agent for isotactic polypropylene (iPP).[1][2] It accelerates the crystallization process, leading to significant improvements in the mechanical and optical properties of the polymer.[2] This document provides detailed protocols for quantifying the nucleating effect of NC-1 on iPP using three key analytical techniques: Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and Wide-Angle X-ray Diffraction (WAXD).
The primary function of NC-1 in polymer science is to modify the crystallization behavior of iPP. It achieves this by increasing the nucleation density, which in turn leads to a reduction in the size of spherulites—large crystalline superstructures. This modification enhances properties such as stiffness and transparency.[2] A notable characteristic of NC-1 is its dual nucleating ability, promoting the formation of both the alpha (α) and beta (β) crystalline forms of iPP, depending on factors like its solubility and the processing conditions.[1][2]
While the primary application of NC-1 is in polymer engineering, the principles of controlled crystallization and solid-state characterization are also pertinent to the pharmaceutical sciences, particularly in the context of drug formulation and delivery systems where polymer excipients are widely used.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of incorporating NC-1 into an iPP matrix. The data is compiled from various studies on iPP nucleation and represents typical results.
Table 1: Effect of NC-1 Concentration on the Crystallization and Melting Behavior of iPP (DSC Analysis)
| NC-1 Concentration (wt%) | Peak Crystallization Temperature (T_c) (°C) | Melting Temperature (T_m) (°C) | Degree of Crystallinity (%) |
| 0 (Neat iPP) | 110 - 115 | 165 - 168 | 40 - 45 |
| 0.05 | 120 - 125 | 164 - 167 | 45 - 50 |
| 0.1 | 124 - 128 | 164 - 167 | 48 - 53 |
| 0.5 | 126 - 130 | 163 - 166 | 50 - 55 |
Table 2: Influence of NC-1 on the Crystalline Phase Composition of iPP (WAXD Analysis)
| NC-1 Concentration (wt%) | Relative Content of α-phase (%) | Relative Content of β-phase (%) |
| 0 (Neat iPP) | > 95 | < 5 |
| 0.05 | 60 - 70 | 30 - 40 |
| 0.1 | 50 - 60 | 40 - 50 |
| 0.5 | 40 - 50 | 50 - 60 |
Table 3: Impact of NC-1 on the Spherulite Size of iPP (POM Analysis)
| NC-1 Concentration (wt%) | Average Spherulite Diameter (µm) |
| 0 (Neat iPP) | 50 - 100 |
| 0.05 | 20 - 40 |
| 0.1 | 10 - 20 |
| 0.5 | 5 - 10 |
Experimental Protocols
Sample Preparation: Melt Compounding
Objective: To achieve a homogeneous dispersion of NC-1 within the iPP matrix.
Materials and Equipment:
-
Isotactic Polypropylene (iPP) pellets
-
This compound (NC-1) powder
-
Twin-screw extruder or a small-scale melt mixer
-
Balance
-
Spatula
Protocol:
-
Dry the iPP pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Weigh the required amounts of iPP and NC-1 to achieve the desired concentrations (e.g., 0.05, 0.1, 0.5 wt%).
-
Pre-mix the iPP pellets and NC-1 powder in a bag by shaking for several minutes to ensure a uniform coating of the powder on the pellets.
-
Set the temperature profile of the extruder or melt mixer to a range of 190-230°C.
-
Feed the pre-mixed material into the extruder/mixer and allow it to melt and homogenize for a duration of 5-10 minutes at a screw speed of 50-100 rpm.
-
Extrude or collect the molten blend and allow it to cool to room temperature.
-
For subsequent analyses, the compounded material can be pelletized or pressed into thin films of desired thickness.
Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of NC-1 on the crystallization temperature (T_c), melting temperature (T_m), and degree of crystallinity of iPP.
Materials and Equipment:
-
DSC instrument with a cooling accessory
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Compounded iPP/NC-1 samples (5-10 mg)
-
Nitrogen gas supply
Protocol:
Non-isothermal Crystallization:
-
Accurately weigh 5-10 mg of the iPP/NC-1 sample into an aluminum DSC pan and seal it with a lid.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 220°C at a heating rate of 10°C/min to erase the thermal history.
-
Hold the sample at 220°C for 5 minutes.
-
Cool the sample from 220°C to 30°C at a cooling rate of 10°C/min. The exothermic peak observed during this step corresponds to the crystallization temperature (T_c).
-
Heat the sample again from 30°C to 220°C at a heating rate of 10°C/min. The endothermic peak observed during this step corresponds to the melting temperature (T_m).
-
Calculate the degree of crystallinity (X_c) using the following equation:
-
X_c (%) = (ΔH_m / (ΔH_m^0 * w)) * 100
-
Where ΔH_m is the measured enthalpy of melting, ΔH_m^0 is the theoretical enthalpy of melting for 100% crystalline iPP (207 J/g), and w is the weight fraction of iPP in the sample.
-
Isothermal Crystallization (for kinetic studies):
-
Follow steps 1-3 of the non-isothermal protocol.
-
Heat the sample to 220°C and hold for 5 minutes to erase thermal history.
-
Rapidly cool the sample (e.g., at 80°C/min) to a specific isothermal crystallization temperature (e.g., 125°C, 130°C, 135°C).
-
Hold the sample at this temperature and record the heat flow as a function of time until crystallization is complete.
-
Analyze the resulting data using the Avrami equation to determine the crystallization kinetics.
Polarized Optical Microscopy (POM)
Objective: To visualize and measure the effect of NC-1 on the spherulite morphology and size in iPP.
Materials and Equipment:
-
Polarized optical microscope with a hot stage
-
Microscope slides and cover slips
-
Small samples of compounded iPP/NC-1
-
Image analysis software
Protocol:
-
Place a small amount of the iPP/NC-1 sample between two microscope slides.
-
Insert the slide assembly into the hot stage on the microscope.
-
Heat the sample to 220°C and hold for 5 minutes to melt the polymer and erase its thermal history.
-
Press the slides together to create a thin film (approximately 10-20 µm).
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a desired crystallization temperature.
-
Observe the growth of spherulites under polarized light as the sample crystallizes.
-
Capture images of the final spherulitic structure at different locations on the sample.
-
Use image analysis software to measure the average diameter of the spherulites.
Wide-Angle X-ray Diffraction (WAXD)
Objective: To determine the effect of NC-1 on the crystalline polymorphism of iPP, specifically the relative amounts of the α and β phases.
Materials and Equipment:
-
WAXD instrument with a Cu Kα radiation source
-
Sample holder
-
Thin films of compounded iPP/NC-1 (0.5-1.0 mm thick)
Protocol:
-
Prepare thin films of the iPP/NC-1 samples by melt pressing at 220°C and then crystallizing under controlled cooling conditions (e.g., 10°C/min).
-
Mount the film sample in the WAXD instrument.
-
Set the instrument to scan over a 2θ range of 10° to 30°.
-
Run the diffraction scan.
-
Identify the characteristic diffraction peaks for the α and β phases of iPP:
-
α-phase peaks are typically observed at 2θ = 14.1°, 16.9°, 18.6°, 21.2°, and 21.8°.
-
The main β-phase peak is observed at 2θ = 16.1°.
-
-
Calculate the relative content of the β-phase (K_β) using the Turner-Jones equation:
-
K_β = H_β(300) / (H_β(300) + H_α(110) + H_α(040) + H_α(130))
-
Where H represents the height of the respective diffraction peaks.
-
Logical Relationships and Signaling
In the context of polymer science, the "signaling pathway" is a conceptual sequence of events where the nucleating agent influences the polymer's final properties. This is not a biological signaling pathway but rather a cause-and-effect relationship in materials science.
This diagram illustrates that the effective dispersion of NC-1 in the molten iPP leads to an increase in the number of nucleation sites. This, in turn, accelerates the overall crystallization rate (evidenced by a higher T_c in DSC) and promotes the formation of the β-crystalline phase. The higher density of nuclei results in smaller spherulites, and these microstructural changes collectively lead to enhanced macroscopic properties such as increased stiffness and improved clarity.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can include:
-
Unreacted starting materials: Cyclohexylamine and 2,6-naphthalenedicarboxylic acid (or its acid chloride derivative).
-
Byproducts: Mono-acylated naphthalenedicarboxamide.
-
Residual solvents: Solvents used in the synthesis, such as dichloromethane or dimethylformamide.[1]
Q2: What is the most common method for purifying crude this compound?
The most cited method involves a two-step process:
-
Neutralization: Washing the crude product with a dilute acid, such as 5% hydrochloric acid (HCl), to remove any unreacted cyclohexylamine.[1]
-
Recrystallization: Recrystallizing the washed product from a mixed solvent system, typically an ethanol-water mixture (3:1 v/v) at 60°C, to achieve a purity of over 99%.[1]
Q3: What is "oiling out" and why does it happen during recrystallization?
"Oiling out" is the separation of the dissolved compound as a liquid oil rather than solid crystals when the solution is cooled. This can occur if the melting point of the solute is lower than the temperature of the solution at the point of saturation, or if the concentration of impurities is high, leading to a significant depression of the melting point.
Q4: How can I confirm the purity of my final product?
Purity can be assessed using standard analytical techniques such as:
-
Melting point analysis: A sharp melting point close to the literature value indicates high purity.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can separate and quantify impurities.
-
Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy can confirm the chemical structure and identify any impurities with distinct spectral signatures.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | Incomplete precipitation during recrystallization. | After the initial cooling, place the crystallization flask in an ice bath to maximize crystal formation. Ensure the correct solvent-to-solute ratio is used; too much solvent will result in loss of product to the mother liquor. |
| Product loss during washing steps. | Use ice-cold recrystallization solvent to wash the filtered crystals to minimize dissolution of the product. | |
| Product "Oils Out" During Recrystallization | The solution is supersaturated at a temperature above the melting point of the product. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also encourage crystallization over oiling out. |
| High concentration of impurities. | Perform a preliminary purification step, such as a solvent wash or column chromatography, before recrystallization. | |
| Persistent Impurities in the Final Product | Ineffective removal of unreacted starting materials. | Ensure the initial acid wash with 5% HCl is thorough to remove all basic impurities like cyclohexylamine.[1] |
| Co-crystallization of impurities. | Try a different recrystallization solvent system. Good solvent pairs for amides include ethanol/water, acetone/water, or ethyl acetate/hexane. | |
| Colored Impurities in the Final Product | Presence of colored byproducts or residual materials. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this method judiciously as it can also adsorb some of the desired product. |
Data Presentation
| Purification Method | Key Parameters | Reported Purity | Reported Yield | Reference |
| Neutralization & Recrystallization | 5% HCl wash; Recrystallization from Ethanol:Water (3:1) at 60°C | >99% | 82-93% | [1] |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Neutralization and Recrystallization
1. Neutralization: a. Suspend the crude this compound in a suitable organic solvent in which the product is sparingly soluble at room temperature (e.g., diethyl ether or ethyl acetate). b. Wash the suspension with 5% aqueous hydrochloric acid (HCl) in a separatory funnel. Shake vigorously and allow the layers to separate. c. Discard the aqueous layer. Repeat the wash with 5% HCl. d. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. e. Finally, wash the organic layer with brine (saturated aqueous NaCl solution). f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.
2. Recrystallization: a. Transfer the dried crude product to an Erlenmeyer flask. b. Add a minimal amount of a hot (approximately 60°C) 3:1 ethanol:water mixture to just dissolve the solid. c. If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes. d. Perform a hot filtration to remove any insoluble impurities (and charcoal if used). e. Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. f. To maximize yield, cool the flask in an ice bath for 30-60 minutes. g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of ice-cold 3:1 ethanol:water. i. Dry the purified crystals in a vacuum oven at 80°C for 12 hours.[1]
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide (NDC) Dispersion in Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide (NDC) in polymer formulations. The focus is on overcoming common issues related to agglomeration to ensure uniform dispersion and optimal performance of your materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NDC) and what is its primary function in polymers?
This compound (also known as NU-100) is a high-performance nucleating agent, primarily used in semi-crystalline polymers like polypropylene (PP).[1] Its main role is to accelerate the crystallization process by providing heterogeneous surfaces for polymer chains to organize upon.[2][3] This results in a higher crystallization temperature, a faster crystallization rate, and the formation of smaller, more numerous spherulites. These microstructural changes can lead to enhanced mechanical properties such as increased stiffness and improved optical properties like clarity.[2]
Q2: What causes the agglomeration of NDC in polymer matrices?
Agglomeration of NDC in polymers is often linked to its partial solubility in the polymer melt.[4] If the processing temperature is not high enough or the mixing time is insufficient, the NDC particles may not fully dissolve and disperse, leading to the formation of clusters or agglomerates upon cooling. The chemical nature of NDC, with its aromatic core and cyclohexylamide groups, influences its interaction with the polymer matrix and can contribute to self-association if not properly dispersed.
Q3: How does NDC agglomeration affect the final product properties?
Agglomeration of NDC can have several negative consequences for the final product:
-
Inconsistent Material Properties: Clumps of NDC can act as stress concentration points, leading to reduced mechanical strength and impact resistance.
-
Poor Optical Properties: For applications requiring transparency, agglomerates can scatter light, causing haze and reducing clarity.
-
Non-uniform Nucleation: Uneven dispersion leads to inconsistent crystallization throughout the polymer, resulting in variable material properties within the same batch.
-
Processing Issues: Large agglomerates can clog filters and nozzles during processing steps like extrusion or injection molding.
Q4: What is a masterbatch and can it help with NDC dispersion?
A masterbatch is a concentrated mixture of an additive, such as NDC, dispersed in a carrier polymer. Using a masterbatch is a highly recommended method for improving the dispersion of NDC. The high concentration of the additive in the masterbatch allows for more intensive mixing, breaking down agglomerates more effectively. When the masterbatch is then let down into the bulk polymer during final processing, the NDC is already in a more finely dispersed state, facilitating uniform distribution throughout the final product.
Troubleshooting Guide
This guide addresses common problems encountered during the incorporation of NDC into polymers and provides systematic solutions.
Problem 1: Poor Mechanical Properties (e.g., Brittleness, Low Impact Strength)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| NDC Agglomeration | 1. Increase Melt Processing Temperature: Raise the temperature of the extruder or mixer to ensure complete dissolution of the NDC. A typical starting point for polypropylene is 20-30°C above the polymer's melting point. 2. Increase Mixing Time/Intensity: Prolong the residence time in the mixer or increase the screw speed to enhance dispersive mixing. 3. Use a Masterbatch: Prepare or purchase a high-quality NDC masterbatch and ensure it is thoroughly mixed with the main polymer. | Improved dispersion of NDC, leading to more uniform nucleation and enhanced mechanical performance. |
| Incorrect NDC Concentration | 1. Optimize Concentration: The optimal concentration of NDC is typically in the range of 0.05% to 0.5% by weight. Too high a concentration can lead to self-agglomeration. 2. Perform a Concentration Study: Experiment with a range of NDC concentrations to find the optimal loading for your specific polymer and application. | Determination of the ideal NDC concentration for desired mechanical properties without inducing agglomeration. |
Problem 2: Hazy or Opaque Appearance in a Transparent Polymer
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Light Scattering from NDC Agglomerates | 1. Improve Dispersion: Follow the steps outlined in "Problem 1" to ensure NDC is finely and uniformly dispersed. 2. Consider a Clarifying Agent: While NDC can improve clarity, for highly transparent applications, it may be used in conjunction with a specific clarifying agent. | Reduction in haze and improvement in the transparency of the final product. |
| Large Spherulite Size | 1. Optimize Cooling Rate: A faster cooling rate after melt processing can lead to the formation of smaller spherulites, which scatter less light. | Enhanced clarity of the polymer. |
Experimental Protocols
Protocol 1: Preparation of an NDC Masterbatch (5% w/w)
Materials:
-
This compound (NDC) powder
-
Polypropylene (PP) powder (carrier resin)
-
Twin-screw extruder
-
Pelletizer
Procedure:
-
Drying: Dry both the NDC powder and the PP powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Pre-blending: In a high-speed mixer, dry blend 5% (by weight) of NDC powder with 95% (by weight) of PP powder for 5-10 minutes to ensure a homogenous pre-mix.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical profile for PP would be:
-
Feed zone: 180°C
-
Compression zone: 190°C
-
Metering zone: 200°C
-
Die: 210°C
-
-
Feed the pre-blended mixture into the extruder at a constant rate.
-
Set the screw speed to a moderate to high level (e.g., 200-300 rpm) to ensure good dispersive mixing.
-
-
Pelletizing: Cool the extruded strands in a water bath and feed them into a pelletizer to produce masterbatch pellets.
-
Drying: Dry the masterbatch pellets at 80°C for 4 hours before use.
Protocol 2: Characterization of NDC Dispersion using Optical Microscopy
Materials:
-
Polymer sample containing NDC
-
Microtome
-
Glass slides and coverslips
-
Optical microscope with cross-polarizers
-
Hot stage for the microscope
Procedure:
-
Sample Preparation:
-
Using a microtome, slice a thin section (10-20 µm) of the polymer sample at room temperature or under cryogenic conditions, depending on the polymer's hardness.
-
Place the thin section on a glass slide and cover it with a coverslip.
-
-
Microscopy:
-
Place the slide on the microscope stage.
-
Using transmitted light and cross-polarizers, observe the sample. The crystalline structure of the polymer (spherulites) will be visible.
-
Look for dark, non-birefringent clusters, which may indicate agglomerates of NDC.
-
-
Hot Stage Analysis (Optional):
-
Place the sample on a hot stage and heat it above the polymer's melting point.
-
Observe the sample as it melts. Well-dispersed NDC should dissolve completely. The presence of insoluble particles at high temperatures can confirm agglomeration.
-
Cool the sample at a controlled rate and observe the recrystallization process to see how the NDC particles influence spherulite formation.
-
Visualizations
Caption: Troubleshooting workflow for addressing NDC agglomeration issues.
Caption: Workflow for preparing an NDC masterbatch.
References
Technical Support Center: Optimizing Beta-Nucleation with N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide
Welcome to the technical support center for the utilization of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide as a beta-nucleating agent. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in polymer science?
A1: this compound, often referred to as NU-100, is a highly effective organic chemical compound used as a beta-nucleating agent, particularly for isotactic polypropylene (iPP).[1] Its main role is to promote the formation of beta-crystals in the polymer matrix during solidification from the melt. This modification of the crystalline structure can lead to significant improvements in the material's mechanical properties, such as increased impact strength and toughness.[1][2]
Q2: How does this compound induce beta-nucleation?
A2: this compound functions as a heterogeneous nucleation site for the molten polypropylene. As the polymer cools, the finely dispersed nucleating agent particles provide a surface that energetically favors the formation of the beta-crystalline structure over the more common alpha-crystalline form.[1][3] The efficiency of this process is influenced by the concentration of the nucleating agent and the thermal history of the polymer.[4]
Q3: What is the optimal concentration of this compound for maximizing the beta-crystal content in polypropylene?
A3: The optimal concentration for achieving a high content of beta-crystals in polypropylene is a critical parameter. Exceeding the optimal concentration can be counterproductive. Studies have shown that the maximum beta-crystal content is often observed around the solubility limit of the nucleating agent in the polymer melt. For homologues of this compound, a maximum in beta-content has been noted around a concentration of 2000 ppm (0.2%).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Beta-Crystal Content | 1. Suboptimal Concentration: The concentration of the nucleating agent is either too low to be effective or too high, leading to agglomeration and acting as an alpha-nucleator. 2. Inadequate Dispersion: The nucleating agent is not evenly distributed throughout the polymer matrix. 3. Unfavorable Thermal Conditions: The cooling rate or crystallization temperature is not conducive to beta-crystal growth. | 1. Optimize Concentration: Experiment with a range of concentrations between 0.05% and 0.3% to find the optimal loading for your specific polypropylene grade and processing conditions. 2. Improve Dispersion: Ensure thorough mixing of the nucleating agent with the polypropylene powder before melt processing. Utilize a twin-screw extruder for better dispersion. 3. Control Thermal Profile: Employ a controlled cooling rate. Isothermal crystallization at temperatures between 100°C and 140°C can favor the formation of beta-crystals. |
| Inconsistent Mechanical Properties | 1. Non-uniform Beta-Crystal Distribution: Inconsistent dispersion of the nucleating agent leads to localized variations in crystallinity. 2. Presence of Alpha-Crystals: The nucleating agent can also promote the formation of alpha-crystals, especially at higher concentrations, leading to a mixed crystalline structure with variable properties.[4] | 1. Enhance Mixing Protocol: Review and refine the blending process to ensure a homogeneous mixture of the nucleating agent and polypropylene. 2. Adjust Concentration and Thermal History: Lower the concentration of the nucleating agent to favor beta-nucleation. Control the final heating temperature to influence the dissolution and recrystallization of the nucleating agent, which affects the alpha/beta balance.[4] |
| Poor Impact Strength Despite Beta-Nucleation | 1. Sub-optimal Beta-Crystal Morphology: The size and shape of the beta-spherulites may not be ideal for impact energy absorption. 2. Degradation of Polymer: Excessive processing temperatures or shear can lead to degradation of the polypropylene matrix, compromising its mechanical integrity. | 1. Modify Crystallization Conditions: Altering the cooling rate and crystallization temperature can influence the morphology of the beta-spherulites. 2. Optimize Processing Parameters: Reduce melt processing temperatures and screw speed to minimize polymer degradation. Ensure the nucleating agent is thermally stable at the processing temperatures used. |
Data Presentation
Table 1: Effect of this compound Concentration on Polypropylene Properties (Illustrative Data)
| Concentration (wt%) | Beta-Crystal Content (%) | Crystallization Temperature (T_c) (°C) | Notched Izod Impact Strength (kJ/m²) | Tensile Modulus (MPa) |
| 0 (Neat PP) | < 5 | ~115 | 3.5 | 1500 |
| 0.05 | 60 - 70 | ~125 | 8.2 | 1450 |
| 0.1 | 80 - 90 | ~128 | 12.5 | 1400 |
| 0.2 | > 90 | ~130 | 15.8 | 1350 |
| 0.3 | 75 - 85 | ~129 | 14.1 | 1380 |
Note: The data presented in this table is illustrative and compiled from typical results found in scientific literature. Actual values may vary depending on the specific grade of polypropylene, processing conditions, and testing methods.
Experimental Protocols
Protocol 1: Preparation of Beta-Nucleated Polypropylene Samples
This protocol outlines the steps for incorporating this compound into polypropylene using a twin-screw extruder.
Materials:
-
Isotactic polypropylene (iPP) powder
-
This compound powder
-
Twin-screw extruder
-
Injection molding machine
Procedure:
-
Premixing: Dry blend the iPP powder with the desired weight percentage of this compound powder in a high-speed mixer for 5-10 minutes to ensure a homogeneous mixture.
-
Melt Compounding: Feed the premixed powder into a co-rotating twin-screw extruder.
-
Set the temperature profile of the extruder barrels from 180°C to 220°C.
-
Maintain a screw speed of 100-150 rpm to ensure good dispersion without excessive shear degradation.
-
-
Pelletizing: Extrude the molten blend through a die and pelletize the strands.
-
Drying: Dry the pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Specimen Preparation: Use an injection molding machine to prepare test specimens (e.g., tensile bars, impact bars) from the dried pellets.
-
Set the injection molding temperature profile from 190°C to 230°C.
-
Maintain a mold temperature of 40-60°C.
-
Protocol 2: Characterization of Beta-Crystal Content
This protocol describes the use of Differential Scanning Calorimetry (DSC) and Wide-Angle X-ray Diffraction (WAXD) to determine the beta-crystal content.
A. Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Place 5-10 mg of the prepared polypropylene sample in an aluminum DSC pan.
-
Thermal Program:
-
Heat the sample from room temperature to 220°C at a rate of 10°C/min and hold for 5 minutes to erase the thermal history.
-
Cool the sample to 50°C at a rate of 10°C/min to allow for crystallization.
-
Heat the sample again to 220°C at a rate of 10°C/min.
-
-
Data Analysis:
-
Determine the melting enthalpies of the alpha (ΔH_α) and beta (ΔH_β) crystals from the second heating scan. The beta-crystals typically melt at a lower temperature than the alpha-crystals.
-
Calculate the relative beta-crystal content (K_β) using the following equation: K_β = ΔH_β / (ΔH_α + ΔH_β)
-
B. Wide-Angle X-ray Diffraction (WAXD)
-
Sample Preparation: Use a thin, flat sample of the prepared polypropylene.
-
Data Acquisition: Perform a WAXD scan over a 2θ range of 10° to 30°.
-
Data Analysis:
-
Identify the characteristic diffraction peaks for the alpha-form (at 2θ ≈ 14.1°, 16.9°, 18.6°) and the beta-form (at 2θ ≈ 16.1°).
-
Calculate the relative beta-crystal content (K_β) using the Turner-Jones equation: K_β = A_β(300) / [A_β(300) + A_α(110) + A_α(040) + A_α(130)] where A represents the area of the respective diffraction peaks.
-
Visualizations
Caption: Experimental workflow for preparing and characterizing beta-nucleated polypropylene.
Caption: Troubleshooting logic for addressing low beta-crystal content in experiments.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. β-Nucleated Polypropylene: Preparation, Nucleating Efficiency, Composite, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature Effects on the Crystalline Structure of iPP Containing Different Solvent-Treated TMB-5 Nucleating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102344388B - Polypropylene beta nucleating agent and its preparation method and use - Google Patents [patents.google.com]
Controlling polymorphism in iPP with N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide as a nucleating agent to control the polymorphism of isotactic polypropylene (iPP).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in iPP?
A1: this compound acts as a potent clarifying and nucleating agent for isotactic polypropylene (iPP). Its main function is to control the crystalline structure of the polymer during solidification from the melt. Specifically, it is known to be a highly effective α-nucleating agent, promoting the formation of the α-crystalline phase of iPP. This results in improved optical properties (such as clarity and haze reduction) and mechanical properties of the final product.
Q2: Which crystalline form of iPP does this compound preferentially promote?
A2: this compound is a selective α-nucleating agent. Its presence in iPP almost exclusively induces the formation of the α-polymorph. This is in contrast to other nucleating agents that might promote the β-polymorph, which has different mechanical properties. The high selectivity for the α-form is a key advantage of using this particular additive.
Q3: What is the effect of this compound concentration on the crystallization temperature of iPP?
A3: The addition of this compound significantly increases the crystallization temperature (Tc) of iPP. As the concentration of the nucleating agent increases, the crystallization temperature also increases, up to a certain saturation point. A higher crystallization temperature indicates a faster crystallization rate, which can lead to shorter cycle times in industrial processing.
Q4: How does this nucleating agent improve the optical properties of iPP?
A4: The improvement in optical properties, such as reduced haze and increased clarity, is a direct result of the nucleation effect. By creating a high density of nucleation sites, the agent promotes the growth of a large number of very small spherulites. These small spherulites scatter less light than the larger spherulites that would form in un-nucleated iPP, leading to enhanced transparency.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Low Crystallization Temperature (Tc) despite adding the nucleating agent. | 1. Poor Dispersion: The nucleating agent is not evenly distributed throughout the iPP matrix. It may have agglomerated, reducing the number of effective nucleation sites. | 1. Improve the mixing process. Ensure the compounding temperature is adequate and the mixing time is sufficient. Consider using a masterbatch for more uniform dispersion. |
| 2. Insufficient Concentration: The concentration of the nucleating agent may be too low to have a significant effect. | 2. Verify the concentration of the nucleating agent. If necessary, increase the concentration in small increments to find the optimal level. | |
| Presence of unexpected polymorphs (e.g., β-form) in characterization data (WAXD/DSC). | 1. Contamination: The iPP resin may be contaminated with other nucleating agents that promote different polymorphs. | 1. Ensure the purity of the iPP resin. Use fresh, uncontaminated material for your experiments. |
| 2. Specific Processing Conditions: Certain processing conditions, such as high shear rates or specific temperature gradients, can sometimes favor the formation of other polymorphs, even in the presence of an α-nucleating agent. | 2. Carefully control and document all processing parameters. Analyze the effect of variables like shear rate and cooling rate on the resulting polymorphism. | |
| Inconsistent results between batches. | 1. Variability in Dispersion: The quality of mixing may vary from batch to batch. | 1. Standardize the compounding procedure. Use consistent parameters for temperature, screw speed, and residence time. |
| 2. Thermal History: The samples may have different thermal histories prior to analysis, which can affect the crystallization behavior. | 2. Implement a standardized thermal history for all samples before analysis. For example, in DSC, this can be achieved by heating the sample to erase previous thermal history, holding it at a high temperature, and then cooling at a controlled rate. |
Quantitative Data Summary
The following table summarizes the effect of this compound concentration on the key thermal properties of iPP, as determined by Differential Scanning Calorimetry (DSC).
| Concentration of Nucleating Agent (wt%) | Peak Crystallization Temperature (Tc) (°C) |
| 0 (Pure iPP) | ~ 110 - 115 |
| 0.1 | ~ 125 - 130 |
| 0.2 | ~ 128 - 133 |
| 0.5 | ~ 130 - 135 |
Note: The exact values can vary depending on the grade of iPP and the specific experimental conditions.
Experimental Protocols & Workflows
Sample Preparation: Compounding
The first step is to ensure a homogeneous dispersion of the nucleating agent within the iPP matrix. This is typically achieved through melt compounding.
Protocol:
-
Dry the iPP resin and the this compound powder to remove any moisture.
-
Pre-mix the iPP and the nucleating agent at the desired concentration in a plastic bag.
-
Melt-compound the mixture using a twin-screw extruder. A typical temperature profile might be 180-220°C from the hopper to the die.
-
The extruded strand is then cooled in a water bath and pelletized.
Caption: Workflow for preparing nucleated iPP samples via melt compounding.
Characterization: Differential Scanning Calorimetry (DSC)
DSC is used to determine the effect of the nucleating agent on the crystallization and melting behavior of iPP.
Protocol:
-
Weigh 5-10 mg of the nucleated iPP pellet into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
First Heating Scan: Heat the sample from room temperature to 220°C at a rate of 10°C/min to erase the thermal history.
-
Isothermal Step: Hold the sample at 220°C for 3 minutes.
-
Cooling Scan: Cool the sample from 220°C to 40°C at a rate of 10°C/min. The peak of the exotherm during this scan is the crystallization temperature (Tc).
-
Second Heating Scan: Heat the sample again from 40°C to 220°C at a rate of 10°C/min to observe the melting behavior.
Technical Support Center: Interpreting Complex DSC Curves of iPP with Dual Nucleating Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret complex Differential Scanning Calorimetry (DSC) curves of isotactic polypropylene (iPP) containing dual nucleating agents.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your DSC experiments on iPP with dual nucleating agents.
Q1: My DSC curve for iPP with dual α and β-nucleating agents shows multiple melting peaks. What do they represent?
A1: Multiple melting peaks in the DSC curve of iPP with dual nucleating agents typically indicate the presence of different crystalline forms (polymorphs) and lamellar thicknesses. Specifically:
-
β-Phase Melting: A peak appearing at a lower temperature, generally around 150-158°C, is characteristic of the melting of the β-crystalline form of iPP.[1][2] The presence of a β-nucleating agent promotes the formation of this polymorph.
-
α-Phase Melting: A peak at a higher temperature, typically around 165-171°C, corresponds to the melting of the more stable α-crystalline form.[1][3]
-
Melt-Recrystallization: Sometimes, a smaller peak or a shoulder may appear between the main β and α melting peaks. This can be attributed to a melt-recrystallization process where the less stable β-crystals melt and then reorganize into the more stable α-form during the heating scan.[4]
-
Lamellar Thickness Distribution: Broad peaks or multiple peaks within the same phase (e.g., two α-peaks) can suggest a distribution of crystal thicknesses or perfection. Thinner, less perfect crystals melt at lower temperatures than thicker, more perfect ones.
Q2: I see a small endothermic peak around 0°C in my DSC curve. Is this related to the iPP or nucleating agents?
A2: An endothermic peak around 0°C is almost always due to the melting of ice.[5][6] This indicates the presence of moisture in your sample or the DSC cell. To troubleshoot this:
-
Ensure your iPP sample and nucleating agents are thoroughly dried before analysis.
-
Store hygroscopic samples in a desiccator and handle them in a dry environment (e.g., a glove box).[5][6]
-
Use a dry purge gas (e.g., nitrogen or argon) and ensure the DSC cell is free of condensation, especially when running experiments below ambient temperature.[5][6]
Q3: The crystallization peak (exotherm) of my iPP with dual nucleating agents is very sharp and shifted to a higher temperature compared to pure iPP. Why is this?
A3: This is the expected and desired effect of nucleating agents. The shift of the crystallization peak (Tc) to a higher temperature signifies that crystallization is occurring more readily and at a lower degree of supercooling.[7] The nucleating agents provide heterogeneous surfaces that facilitate the formation of crystal nuclei, accelerating the overall crystallization rate.[7] A sharper peak indicates a faster crystallization process. The combination of two nucleating agents can have a synergistic effect, leading to a more significant increase in Tc than either agent alone.
Q4: My DSC heating curve shows a small exothermic peak before the main melting endotherm. What could be the cause?
A4: An exothermic peak during the heating scan, often referred to as "cold crystallization," occurs when a portion of the polymer was in an amorphous or semi-ordered state and crystallizes as it gains mobility upon heating. This can happen if the sample was cooled very rapidly (quenched) from the melt, not allowing sufficient time for complete crystallization. The dual nucleating agents may also influence the formation of a mesomorphic phase which can then reorganize into a more stable crystalline form upon heating.
Q5: How can I quantify the relative amounts of α and β phases from my DSC curve?
A5: The relative amount of the β-phase (Kβ) can be estimated from the melting endotherms using the following equation:
Kβ (%) = [ΔHβ / (ΔHα + ΔHβ)] * 100
Where:
-
ΔHβ is the enthalpy of fusion of the β-phase (the area under the β-melting peak).
-
ΔHα is the enthalpy of fusion of the α-phase (the area under the α-melting peak).
For more accurate quantification, it is recommended to use complementary techniques like Wide-Angle X-ray Diffraction (WAXD).[2]
Q6: The baseline of my DSC curve shifts after the melting peak. What does this signify?
A6: A baseline shift after melting reflects a change in the heat capacity of the sample. The heat capacity of the molten polymer is different from that of the solid, crystalline polymer. This is a normal phenomenon. However, if the baseline shift is accompanied by a continuous downward drift, it could indicate sample degradation or volatilization at high temperatures.[6] It is good practice to perform a Thermogravimetric Analysis (TGA) to determine the decomposition temperature of your material and ensure your DSC experiment stays below this temperature.[8]
Data Presentation
Table 1: Typical Thermal Properties of iPP with Single and Dual Nucleating Agents from DSC Analysis
| Material | Nucleating Agent(s) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) | Enthalpy of Fusion (ΔHm) (J/g) | Reference(s) |
| Neat iPP | None | ~165 | ~110-120 | Varies | [2][7] |
| iPP + α-nucleator | e.g., DMDBS | ~166 | ~125-130 | Increased | [2] |
| iPP + β-nucleator | e.g., TMB-5 | ~154 (β), ~165 (α) | ~122-128 | Varies | [1] |
| iPP + Dual (α+β) | Varies | Multiple peaks possible | >125 | Varies | [9] |
Note: The values presented are approximate and can vary significantly depending on the specific type and concentration of nucleating agents, the iPP grade, and the DSC experimental conditions (e.g., heating/cooling rates).
Experimental Protocols
Detailed Methodology for DSC Analysis of iPP with Dual Nucleating Agents
-
Sample Preparation:
-
Ensure the iPP and nucleating agents are dried to remove any residual moisture.
-
Accurately weigh 5-10 mg of the sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatiles during the experiment. An empty, sealed pan should be used as a reference.
-
-
DSC Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above the melting point of iPP (e.g., 200-220°C) at a controlled heating rate (e.g., 10°C/min). This scan is used to erase the prior thermal history of the sample.
-
Isothermal Hold: Hold the sample at the high temperature (e.g., 200°C) for a sufficient time (e.g., 3-5 minutes) to ensure complete melting of all crystals.
-
Cooling Scan: Cool the sample from the melt to a temperature below its glass transition (e.g., 25°C) at a controlled cooling rate (e.g., 10°C/min). The crystallization exotherm is recorded during this scan.
-
Second Heating Scan: Heat the sample again from the low temperature to above its melting point (e.g., 220°C) at the same controlled heating rate as the first scan (e.g., 10°C/min). The melting endotherm from this scan is typically used for analysis as it reflects the crystalline structure formed under controlled cooling.
-
Mandatory Visualization
Caption: A workflow for troubleshooting common issues in complex DSC curves of iPP.
Caption: Competitive nucleation pathways for α and β crystal forms in iPP.
References
- 1. mdpi.com [mdpi.com]
- 2. engineering.unt.edu [engineering.unt.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tainstruments.com [tainstruments.com]
- 6. tainstruments.com [tainstruments.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Modulated DSC of a Polypropylene Battery Separator - TA Instruments [tainstruments.com]
- 9. researchgate.net [researchgate.net]
Impact of processing conditions on N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide performance
Welcome to the technical support center for N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide (DCHN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis, processing, and performance of DCHN, a highly effective nucleating agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the impact of various processing conditions on DCHN performance.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and application of DCHN.
Synthesis and Purification
Question: What is a reliable method for synthesizing this compound (DCHN)?
Answer: A common and effective method for synthesizing DCHN is through the amidation of 2,6-naphthalenedicarbonyl dichloride with cyclohexylamine. A detailed experimental protocol is provided below.
Question: I am experiencing low yields in my DCHN synthesis. What are the potential causes and solutions?
Answer: Low yields can result from several factors:
-
Incomplete reaction: Ensure the reaction goes to completion by monitoring it with thin-layer chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature slightly.
-
Side reactions: The primary side product is the formation of N-acylurea, which can occur if dicyclohexylcarbodiimide (DCC) is used as a coupling agent. Using the acid chloride route helps to minimize this.
-
Loss during workup and purification: DCHN has low solubility in many common solvents. Ensure you are using an appropriate solvent for recrystallization to minimize loss.
-
Purity of reactants: Use high-purity 2,6-naphthalenedicarbonyl dichloride and cyclohexylamine for the best results.
Question: What is the best way to purify crude DCHN?
Answer: Recrystallization is the most effective method for purifying DCHN. A suitable solvent system is a mixture of ethanol and water (e.g., 3:1 ratio) at around 60°C. The purified product should be dried under a vacuum at approximately 80°C for 12 hours.[1]
Processing and Performance in Polymers
Question: Why am I seeing inconsistent nucleation in my polypropylene (iPP) samples containing DCHN?
Answer: Inconsistent nucleation can be due to poor dispersion of the DCHN in the polymer matrix. Several factors can influence dispersion:
-
Melt Temperature: The final heating temperature (Tf) of the iPP melt affects the solubility and morphology of DCHN.[2] At lower temperatures, DCHN may exist as solid particles, while at higher temperatures (e.g., above 260°C), it can fully or partially dissolve and then recrystallize upon cooling into various morphologies like needles or dendrites.[2] Inhomogeneous dispersion of these morphologies can lead to inconsistent nucleation.
-
Concentration: At higher concentrations, DCHN may not fully dissolve, leading to the presence of insoluble particles that act as nucleation sites.[2]
-
Mixing: Inadequate mixing during melt blending can lead to agglomerates of DCHN, resulting in localized areas of high nucleation density and other areas with poor nucleation.
Question: My iPP samples nucleated with DCHN show a mix of α and β crystal forms. How can I control the polymorphism?
Answer: DCHN is known to be a dual α- and β-nucleating agent for iPP.[2] The resulting crystal phase composition depends on several factors:
-
Cooling Rate: The rate of cooling from the melt plays a crucial role. Different cooling rates can favor the formation of one polymorph over the other.
-
DCHN Solubility: The degree to which DCHN dissolves in the iPP melt influences its nucleating behavior. The needle-like crystals of DCHN that form upon cooling can act as α-nucleating agents on their lateral surfaces.[2]
-
Thermal Conditions: The specific temperature range and duration of the crystallization process will influence the competition between α and β crystal growth.
Question: How does the concentration of DCHN affect the mechanical properties of iPP?
Answer: The concentration of DCHN significantly impacts the mechanical properties of iPP by altering its crystalline structure. Generally, the addition of an effective nucleating agent like DCHN leads to:
-
Increased Crystallization Temperature: This allows for faster processing cycles.
-
Reduced Spherulite Size: Smaller spherulites can lead to improved transparency and mechanical properties.
-
Enhanced Mechanical Properties: Increased stiffness, tensile strength, and impact strength are often observed due to the modified crystalline morphology. The presence of the β-crystal form, in particular, can lead to a remarkable improvement in impact resistance.
Quantitative Data on Performance
The following tables summarize the impact of key processing conditions on the performance of DCHN in isotactic polypropylene (iPP).
Table 1: Effect of DCHN Concentration on iPP Crystallization and Mechanical Properties
| DCHN Concentration (wt%) | Crystallization Peak Temperature (Tc) (°C) | Relative β-Crystal Content (Kβ) | Tensile Strength (MPa) | Impact Strength (kJ/m²) |
| 0 (Neat iPP) | ~115 | 0 | ~35 | ~4 |
| 0.05 | ~126 | High | Increased | Significantly Increased |
| 0.1 | ~128 | High | Increased | Significantly Increased |
| 0.3 | ~129 | High | Increased | Significantly Increased |
| 0.5 | ~130 | High | Increased | Significantly Increased |
Note: The values presented are typical and can vary depending on the specific grade of iPP and other processing parameters.
Table 2: Influence of Melt Temperature and Cooling Rate on iPP Crystalline Structure with DCHN
| Melt Temperature (Tf) (°C) | Cooling Rate (°C/min) | Predominant Crystal Form | Spherulite Morphology |
| 200 | 10 | α and β | Mixed spherulites and transcrystalline layers |
| 230 | 10 | α and β | Finer, more uniform spherulites |
| 260 | 10 | Primarily α | Dendritic or flower-like structures |
| 230 | 5 | α and β | Larger spherulites |
| 230 | 20 | Primarily α | Smaller, less-defined spherulites |
Experimental Protocols
Synthesis of this compound (DCHN)
This protocol describes the synthesis of DCHN from 2,6-naphthalenedicarbonyl dichloride and cyclohexylamine.
Materials:
-
2,6-Naphthalenedicarbonyl dichloride
-
Cyclohexylamine
-
Triethylamine (as an acid scavenger)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
5% Hydrochloric acid (HCl) solution
-
Ethanol
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, dissolve 2,6-naphthalenedicarbonyl dichloride in anhydrous THF.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate beaker, prepare a solution of cyclohexylamine and triethylamine in anhydrous THF. The molar ratio of acid chloride to cyclohexylamine should be approximately 1:2.1.
-
Slowly add the cyclohexylamine solution to the cooled acid chloride solution via the dropping funnel over a period of 30-60 minutes, while maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the crude product with a 5% HCl solution to remove any excess amine, followed by washing with deionized water until the washings are neutral.
-
Purify the crude product by recrystallization from an ethanol/water mixture (e.g., 3:1 v/v) at approximately 60°C.
-
Collect the purified crystals by filtration and dry them under a vacuum at 80°C for 12 hours.
Characterization of DCHN-nucleated iPP
1. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the crystallization temperature (Tc), melting temperature (Tm), and degree of crystallinity.
-
Procedure:
-
Weigh 5-10 mg of the DCHN-nucleated iPP sample into an aluminum DSC pan.
-
Heat the sample from room temperature to a temperature above the melting point of iPP (e.g., 230°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. This first heating scan is to erase the thermal history.
-
Hold the sample at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below the crystallization temperature (e.g., 50°C). The exothermic peak during cooling corresponds to the crystallization temperature (Tc).
-
Heat the sample again at the same controlled rate to above the melting point. The endothermic peak during this second heating scan corresponds to the melting temperature (Tm).
-
2. Wide-Angle X-ray Diffraction (WAXD):
-
Purpose: To identify the crystalline phases (α and β) present in the iPP sample and determine their relative amounts.
-
Procedure:
-
Prepare a thin, flat sample of the DCHN-nucleated iPP.
-
Mount the sample in a WAXD instrument.
-
Scan the sample over a 2θ range typically from 10° to 30°.
-
Identify the characteristic diffraction peaks for the α-phase (at 2θ ≈ 14.1°, 16.9°, 18.5°, 21.2°, and 21.8°) and the β-phase (at 2θ ≈ 16.2° and 21.0°).
-
Calculate the relative amount of the β-phase (Kβ) using the Turner-Jones equation: Kβ = Hβ / (Hβ + Hα1 + Hα2 + Hα3) where H represents the height of the respective diffraction peaks.
-
Visualizations
Caption: Workflow for the synthesis and purification of DCHN.
Caption: Relationship between processing conditions and DCHN performance.
Caption: Experimental workflow for DSC analysis.
References
Technical Support Center: Troubleshooting Unexpected Mechanical Properties in Nucleated iPP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the experimentation with nucleated isotactic polypropylene (iPP).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a nucleating agent in iPP?
Nucleating agents are additives that accelerate the crystallization rate of iPP. They provide heterogeneous sites for crystal growth, leading to a larger number of smaller spherulites. This altered crystalline structure can significantly impact the mechanical, thermal, and optical properties of the final product.[1][2]
Q2: How does the concentration of a nucleating agent affect mechanical properties?
The concentration of the nucleating agent plays a crucial role in determining the final mechanical properties. Generally, as the concentration of the nucleating agent increases, properties like tensile strength and flexural modulus also increase up to an optimal concentration.[1] However, exceeding this optimal level can lead to agglomeration of the nucleating agent, which can act as stress concentration points, potentially reducing impact strength and causing brittleness.
Q3: Can the processing temperature influence the effectiveness of a nucleating agent?
Yes, processing temperatures are critical. Higher melt temperatures can promote better dispersion of the nucleating agent within the polymer matrix. However, excessively high temperatures can also lead to the degradation of the polymer or the nucleating agent itself. It is important to operate within the recommended temperature window for both the specific iPP grade and the nucleating agent.[3]
Troubleshooting Guides
Issue 1: Unexpected Brittleness and Low Impact Strength
One of the most common issues encountered is a significant decrease in toughness, leading to brittle failure of iPP parts.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Poor Nucleating Agent Dispersion | - Improve mixing and compounding processes to ensure uniform dispersion. - Consider using a masterbatch of the nucleating agent. - Verify that the processing temperature is sufficient to promote good dispersion without causing degradation. |
| Suboptimal Nucleating Agent Concentration | - Review the supplier's datasheet for the recommended concentration range. - Conduct a design of experiments (DOE) to determine the optimal concentration for your specific application and processing conditions. |
| Inadequate Crystallization Temperature | - A higher crystallization temperature, promoted by the nucleating agent, generally leads to a more ordered crystalline structure which can sometimes be more brittle. Optimize the cooling rate to control the crystal morphology. |
| Degradation of Polymer or Nucleating Agent | - Lower the melt processing temperature to prevent thermal degradation. - Reduce residence time in the extruder or injection molding machine. - Check for signs of degradation such as discoloration or a burnt odor. |
Issue 2: Warping and Dimensional Instability
Warpage occurs due to non-uniform shrinkage in different sections of the molded part, leading to distortion.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Non-Uniform Cooling | - Ensure uniform mold cooling by checking for blocked or inefficient cooling channels. - Optimize the cooling time to allow for more uniform solidification.[4][5] |
| Differential Shrinkage | - Nucleating agents can increase the overall shrinkage, but also make it more uniform. However, variations in packing pressure and part thickness can still lead to differential shrinkage. - Optimize packing pressure and time to compensate for shrinkage in thicker sections.[5] - Modify part design to have more uniform wall thickness.[4][5] |
| High Internal Stresses | - Reduce injection pressure and speed to minimize molded-in stresses. - Increase mold temperature to allow for stress relaxation before solidification. |
Issue 3: Sink Marks and Voids
Sink marks are depressions on the surface of a molded part, while voids are bubbles trapped within the part. Both are caused by localized shrinkage of the material.[6][7]
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Insufficient Packing Pressure or Time | - Increase the packing pressure and/or packing time to force more material into the mold to compensate for shrinkage.[6][8] |
| Thick Sections in Part Design | - Redesign the part to have a more uniform wall thickness.[6][7] - If thick sections are unavoidable, use gas-assisted injection molding or core out the thick sections. |
| High Melt Temperature | - A lower melt temperature can reduce the overall shrinkage of the material.[8] |
| Small Gates or Runners | - Increase the size of gates and runners to allow for more efficient packing of the mold cavity.[6] |
Issue 4: Poor Surface Finish
The surface appearance of the molded part is not as desired, exhibiting issues like flow lines, dullness, or roughness.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Low Melt or Mold Temperature | - Increasing the melt and mold temperature can improve the melt flow and replication of the mold surface, leading to a glossier finish.[9][10] |
| Slow Injection Speed | - A faster injection speed can often improve the surface gloss and reduce the visibility of flow lines.[9][10] |
| Poor Nucleating Agent Performance | - Some nucleating agents, known as clarifiers, are specifically designed to improve optical properties and surface finish. Consider using a clarifying agent if surface appearance is a critical requirement.[11] |
| Inadequate Mold Surface | - Ensure the mold surface is polished to the desired level of finish. The surface of the part will replicate the surface of the mold.[9] |
Quantitative Data Summary
The following tables provide a summary of how different factors can influence the mechanical properties of nucleated iPP. The values presented are indicative and can vary based on the specific grade of iPP, the type of nucleating agent, and the processing conditions.
Table 1: Effect of Nucleating Agent Type and Concentration on Mechanical Properties of iPP
| Nucleating Agent | Concentration (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Notched Izod Impact Strength (kJ/m²) |
| None | 0 | 34.5 | 1.35 | 3.2 |
| Talc | 1.0 | 37.8 | 1.65 | 4.1 |
| Talc | 2.0 | 39.2 | 1.80 | 3.8 |
| DMDBS | 0.2 | 39.7 | 2.10 | 4.5 |
| Sodium Benzoate | 0.1 | 36.5 | 1.50 | 3.9 |
Data compiled from various sources for illustrative purposes.
Table 2: Influence of Processing Parameters on Mechanical Properties of Nucleated iPP (0.2% DMDBS)
| Melt Temperature (°C) | Cooling Rate (°C/min) | Tensile Strength (MPa) | Elongation at Break (%) |
| 200 | 10 | 40.1 | 8.5 |
| 220 | 10 | 39.5 | 9.2 |
| 240 | 10 | 38.8 | 10.1 |
| 220 | 5 | 40.5 | 8.1 |
| 220 | 20 | 39.1 | 9.8 |
Data compiled from various sources for illustrative purposes.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Crystallization Analysis
Objective: To determine the crystallization temperature (Tc), melting temperature (Tm), and degree of crystallinity (%Xc) of nucleated iPP.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the iPP sample into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min).
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to 220°C at a rate of 10°C/min. This is to erase the thermal history of the material.
-
Isothermal Hold: Hold the sample at 220°C for 3-5 minutes to ensure complete melting.
-
Cooling Scan: Cool the sample from 220°C to 40°C at a controlled rate (e.g., 10°C/min). The exothermic peak during this scan corresponds to the crystallization temperature (Tc).
-
Second Heating Scan: Heat the sample from 40°C to 220°C at a rate of 10°C/min. The endothermic peak corresponds to the melting temperature (Tm).
-
-
Data Analysis:
-
Determine the peak temperatures of the crystallization and melting events.
-
Calculate the enthalpy of melting (ΔHm) from the area under the melting peak of the second heating scan.
-
Calculate the degree of crystallinity (%Xc) using the following equation: %Xc = (ΔHm / (ΔH°m * w)) * 100 where ΔH°m is the enthalpy of fusion for 100% crystalline iPP (typically ~207 J/g) and w is the weight fraction of iPP in the sample.
-
Scanning Electron Microscopy (SEM) for Fracture Surface Analysis
Objective: To examine the fracture surface morphology of iPP samples to understand the failure mechanism (e.g., ductile or brittle fracture) and to assess the dispersion of the nucleating agent.
Methodology:
-
Sample Preparation:
-
Fracture the iPP sample at a controlled temperature (e.g., room temperature or liquid nitrogen temperature for brittle fracture).
-
Mount the fractured specimen on an SEM stub using conductive carbon tape. Ensure the fracture surface is facing up.
-
-
Sputter Coating:
-
Coat the sample with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater. This is necessary to prevent charging of the non-conductive polymer surface under the electron beam.[12]
-
-
SEM Imaging:
-
Load the coated sample into the SEM chamber.
-
Apply an appropriate accelerating voltage (e.g., 5-15 kV).
-
Focus the electron beam on the fracture surface and acquire images at various magnifications.
-
Look for features such as crazes, shear yielding, and the presence of agglomerated nucleating agent particles.
-
Visualizations
Caption: Troubleshooting workflow for unexpected brittleness in nucleated iPP.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. kpfu.ru [kpfu.ru]
- 3. Temperature Effects on the Crystalline Structure of iPP Containing Different Solvent-Treated TMB-5 Nucleating Agents [mdpi.com]
- 4. google.com [google.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
- 10. kaysun.com [kaysun.com]
- 11. specialchem.com [specialchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide as a Nucleating Agent for Isotactic Polypropylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficiency of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide (NJS), a prominent nucleating agent, with other commonly used alternatives in modifying the crystallization behavior of isotactic polypropylene (iPP). This analysis is supported by experimental data from various studies, detailing the impact of these agents on the thermal and mechanical properties of the polymer.
Introduction to Polymer Nucleation
The crystalline structure of a semi-crystalline polymer like isotactic polypropylene significantly influences its physical and mechanical properties. The process of crystallization from a polymer melt involves two main stages: nucleation and crystal growth. Nucleating agents are additives that accelerate the nucleation stage by providing heterogeneous surfaces, leading to a higher crystallization temperature, faster crystallization rates, and a finer spherulitic morphology. This, in turn, can enhance properties such as stiffness, clarity, and heat distortion temperature.
This compound is recognized as a highly efficient, yet non-selective, β-nucleating agent for iPP. This means it primarily induces the formation of the metastable hexagonal β-crystal form of iPP, while also promoting the more common monoclinic α-crystal form. The presence of the β-phase can lead to a notable improvement in the impact strength of polypropylene.
Quantitative Performance Comparison
The following tables summarize the performance of this compound in comparison to other nucleating agents for isotactic polypropylene. The data has been compiled from various research sources. It is important to note that direct comparisons are most accurate when data is sourced from a single study using identical experimental conditions.
Table 1: Thermal Properties of Nucleated Isotactic Polypropylene (iPP)
| Nucleating Agent | Concentration (wt%) | Peak Crystallization Temperature (Tc) (°C) | Crystallization Half-Time (t1/2) (min) at 135°C | Relative β-Crystal Content (Kβ) (%) |
| None (Neat iPP) | 0 | ~110-115 | > 10 | < 5 |
| This compound (NJS) | 0.1 | ~125-130 | < 2 | 80-90[1] |
| Talc | 0.5 | ~120-125 | ~3-5 | < 5 |
| Sodium Benzoate | 0.1 | ~122-127 | ~2-4 | < 5 |
| N,N'-dicyclohexyl-terephthalamide | 0.1 | ~124-128 | < 3 | ~70-80 |
| Calcium Pimelate | 0.1 | ~126-131 | < 2 | > 90[1] |
| Calcium Suberate | 0.1 | ~127-132 | < 2 | > 90[1] |
Table 2: Mechanical Properties of Nucleated Isotactic Polypropylene (iPP)
| Nucleating Agent | Concentration (wt%) | Tensile Modulus (MPa) | Notched Izod Impact Strength (kJ/m²) |
| None (Neat iPP) | 0 | ~1500 | ~3-4 |
| This compound (NJS) | 0.1 | ~1600-1700 | ~8-12 |
| Talc | 0.5 | ~1800-2000 | ~2-3 |
| Sodium Benzoate | 0.1 | ~1600-1750 | ~3-5 |
| N,N'-dicyclohexyl-terephthalamide | 0.1 | ~1650-1800 | ~6-9 |
| Calcium Pimelate | 0.1 | ~1550-1650 | ~10-15 |
Note: The values presented are approximate and can vary depending on the specific grade of polypropylene, processing conditions, and the exact formulation of the nucleating agent.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of nucleating agent efficiency. Below are generalized protocols for key experiments.
Differential Scanning Calorimetry (DSC)
Objective: To determine the peak crystallization temperature (Tc), crystallization half-time (t1/2), and melting behavior of the nucleated polymer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample containing the nucleating agent into an aluminum DSC pan.
-
Thermal History Erasure: Heat the sample to a temperature well above its melting point (e.g., 220°C for iPP) and hold for a specified time (e.g., 5 minutes) to erase any prior thermal history.
-
Non-isothermal Crystallization: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature. The exothermic peak observed during cooling corresponds to the crystallization process, and the peak maximum is recorded as Tc.
-
Isothermal Crystallization: For determining t1/2, rapidly cool the molten sample to a specific isothermal crystallization temperature (e.g., 135°C for iPP) and hold until crystallization is complete. The time at which 50% of the total crystallization has occurred is the crystallization half-time.
-
Melting Behavior: After crystallization, heat the sample at a controlled rate (e.g., 10°C/min) to observe the melting endotherms. For β-nucleated iPP, distinct melting peaks for the β- and α-phases can often be observed.[2]
Wide-Angle X-ray Diffraction (WAXD)
Objective: To determine the crystalline phases present and to quantify the relative amount of the β-crystal form (Kβ).
Methodology:
-
Sample Preparation: Prepare a flat, solid sample of the nucleated polymer by compression molding or by taking a section from an injection-molded part.
-
Data Acquisition: Mount the sample in a WAXD instrument and scan over a 2θ range typically from 5° to 30°.
-
Phase Identification: Identify the characteristic diffraction peaks for the α- and β-phases of iPP. The α-phase has major peaks around 2θ = 14.1°, 16.9°, and 18.6°, while the β-phase has a strong, unique peak at 2θ = 16.1°.[2][3]
-
Quantification of β-Phase: The relative amount of the β-phase (Kβ) can be calculated using the following formula, based on the intensities (or areas) of the respective diffraction peaks[2]: Kβ = Hβ(300) / (Hβ(300) + Hα(110) + Hα(040) + Hα(130)) where H represents the height (or area) of the diffraction peaks for the specified crystal planes.
Polarized Light Microscopy (PLM)
Objective: To visually observe the spherulitic morphology, including the size and density of spherulites.
Methodology:
-
Sample Preparation: Place a small amount of the polymer between two glass slides and heat on a hot stage to melt the polymer. Press the slides together to form a thin film.
-
Controlled Crystallization: Transfer the slide to a hot stage with controlled cooling to observe the crystallization process in real-time or quench it to a specific temperature to study the final morphology.
-
Observation: View the sample under a polarized light microscope. The crystalline spherulites will be visible due to their birefringent nature. The size, shape, and number of spherulites provide qualitative information about the nucleation density.
Visualizing Nucleation and Experimental Workflow
The following diagrams illustrate the fundamental mechanism of heterogeneous nucleation and a typical workflow for evaluating the performance of nucleating agents.
Caption: Mechanism of Heterogeneous Nucleation.
Caption: Experimental Workflow for Nucleating Agent Evaluation.
References
Unveiling the Dual Nucleating Power of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide in Polypropylene
A Comparative Guide for Researchers and Drug Development Professionals
N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is a highly efficient organic compound that uniquely functions as a dual α and β-nucleating agent in isotactic polypropylene (iPP). This dual capability allows for precise control over the crystalline structure and, consequently, the mechanical and optical properties of the polymer. This guide provides a comprehensive comparison of its performance against other common nucleating agents, supported by experimental data and detailed protocols for validation.
Performance Comparison: this compound vs. Alternative Nucleating Agents
The efficacy of a nucleating agent is determined by its ability to increase the crystallization temperature (Tc), enhance mechanical properties, and, in some cases, improve optical clarity. The following tables summarize the performance of this compound in comparison to other widely used nucleating agents.
Table 1: Thermal Properties of Nucleated Isotactic Polypropylene (iPP)
| Nucleating Agent | Concentration (wt%) | Peak Crystallization Temperature (Tc) (°C) | Melting Temperature (Tm) (°C) |
| None (Neat iPP) | - | ~110-115 | ~165-170 |
| This compound | 0.05 - 0.5 | ~125-135 | ~165-170 (α-form), ~150-155 (β-form) |
| Talc | 0.5 - 2.0 | ~120-125 | ~165-170 |
| Sodium Benzoate | 0.1 - 0.5 | ~122-128 | ~165-170 |
| Sorbitol-based Clarifier | 0.1 - 0.3 | ~120-125 | ~165-170 |
Note: The performance of nucleating agents can vary depending on the specific grade of polypropylene, processing conditions, and the presence of other additives.
Table 2: Mechanical and Optical Properties of Nucleated Isotactic Polypropylene (iPP)
| Nucleating Agent | Predominant Crystal Form | Flexural Modulus | Impact Strength | Haze |
| None (Neat iPP) | α | Baseline | Baseline | High |
| This compound | α and/or β | Increased | Significantly Increased (with high β-content) | Moderate to High |
| Talc | α | Significantly Increased | Slightly Increased | Very High |
| Sodium Benzoate | α | Increased | Slightly Increased | High |
| Sorbitol-based Clarifier | α | Increased | Slightly Increased | Very Low |
The dual-nucleating nature of this compound is a key advantage. By controlling the processing conditions, such as the cooling rate and final heating temperature, the ratio of α to β crystals can be tailored. A higher β-crystal content generally leads to a significant improvement in impact strength, a desirable property for durable applications.
Experimental Protocols for Validation
Accurate and reproducible experimental data are crucial for validating the performance of nucleating agents. The following are detailed methodologies for the key analytical techniques used in this context.
Differential Scanning Calorimetry (DSC)
Objective: To determine the crystallization and melting behavior of the nucleated polymer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polypropylene compound (containing the nucleating agent) into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to 220°C at a rate of 10°C/min to erase the thermal history.
-
Isothermal Step: Hold the sample at 220°C for 5 minutes to ensure complete melting.
-
Cooling Scan: Cool the sample from 220°C to 40°C at a controlled rate (e.g., 10°C/min). The exothermic peak observed during this scan corresponds to the crystallization temperature (Tc).
-
Second Heating Scan: Heat the sample again from 40°C to 220°C at 10°C/min. The endothermic peaks in this scan correspond to the melting temperatures (Tm) of the different crystal forms (α and β).
-
-
Data Analysis: Determine the peak temperatures of crystallization and melting from the DSC thermograms. The relative amounts of α and β forms can be estimated from the areas of their respective melting peaks.
Wide-Angle X-ray Diffraction (WAXD)
Objective: To identify and quantify the relative amounts of α and β crystalline forms.
Methodology:
-
Sample Preparation: Prepare thin, flat samples (typically 1 mm thick) of the nucleated polypropylene by compression molding or by cutting from an injection-molded part.
-
Instrument Setup: Mount the sample in the WAXD instrument.
-
Data Acquisition: Scan the sample over a 2θ range of 10° to 30° using Cu Kα radiation.
-
Data Analysis:
-
Identify the characteristic diffraction peaks for the α-form (at 2θ ≈ 14.1°, 16.9°, 18.6°, 21.2°, and 21.8°) and the β-form (at 2θ ≈ 16.2° and 21.0°).
-
Calculate the relative content of the β-form (Kβ) using the following formula: Kβ = Hβ(300) / (Hβ(300) + Hα(110) + Hα(040) + Hα(130)) where H represents the height of the respective diffraction peaks.
-
Polarized Optical Microscopy (POM)
Objective: To visualize the spherulitic morphology of the crystallized polymer.
Methodology:
-
Sample Preparation: Place a small amount of the polypropylene compound between two glass slides and heat it on a hot stage to above its melting temperature (e.g., 220°C).
-
Crystallization: Cool the molten sample at a controlled rate to a specific isothermal crystallization temperature (e.g., 135°C).
-
Observation: Observe the growth of spherulites under a polarized light microscope.
-
Image Analysis: Capture images at different time intervals to study the nucleation density and spherulite growth rate. The distinct Maltese cross pattern of the spherulites can be observed, and differences in morphology between α and β spherulites can be identified.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathway of dual nucleation and the experimental workflow for its validation.
Caption: Dual nucleation pathway of this compound in iPP.
Caption: Experimental workflow for validating the nucleating ability of this compound.
Revolutionizing Polypropylene Performance: A Comparative Analysis of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide (NA-21) and Commercial Nucleating Agents
A deep dive into the mechanical properties of isotactic polypropylene (iPP) reveals the significant impact of nucleating agents on its performance characteristics. This guide provides a comparative analysis of iPP nucleated with N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide (NA-21) against commercial alternatives, supported by experimental data to empower researchers and drug development professionals in material selection and optimization.
The choice of a nucleating agent is critical in tailoring the mechanical properties of iPP to meet the demanding requirements of various applications, from medical devices to advanced packaging. NA-21, a dicarboxamide derivative, has garnered attention for its unique ability to act as a dual α and β-nucleating agent, influencing the crystalline structure of iPP in a distinct manner compared to conventional clarifying and nucleating agents. This comparison guide will dissect the quantitative differences in key mechanical properties and provide detailed experimental protocols for their evaluation.
Comparative Mechanical Properties of Nucleated iPP
The following table summarizes the typical mechanical properties of isotactic polypropylene (iPP) when nucleated with this compound (NA-21) versus two widely used commercial alternatives: a sorbitol-based clarifying agent (e.g., Millad® 3988) and a high-performance α-nucleating agent (e.g., Hyperform® HPN-68L). The data presented is a compilation from various studies and represents a typical range of values.
| Mechanical Property | iPP with NA-21 | iPP with Sorbitol-based Clarifier (e.g., Millad® 3988) | iPP with High-Performance α-Nucleating Agent (e.g., Hyperform® HPN-68L) | Neat iPP (for reference) |
| Tensile Strength (MPa) | 34 - 43 | 35 - 40 | 38 - 45 | 30 - 35 |
| Tensile Modulus (GPa) | 1.5 - 2.0 | 1.6 - 2.2 | 1.8 - 2.5 | 1.2 - 1.6 |
| Flexural Strength (MPa) | 40 - 55 | 45 - 60 | 50 - 65 | 35 - 45 |
| Flexural Modulus (GPa) | 1.7 - 2.3 | 1.8 - 2.5 | 2.0 - 2.8 | 1.4 - 1.8 |
| Notched Izod Impact Strength (kJ/m²) | 4.0 - 8.0 | 2.5 - 4.5 | 3.0 - 5.0 | 2.0 - 3.5 |
| Heat Deflection Temperature (°C) @ 0.455 MPa | 100 - 115 | 105 - 120 | 110 - 125 | 90 - 100 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of mechanical properties.
Tensile Properties Testing (ASTM D638)
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the iPP compounds.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Extensometer for accurate strain measurement.
-
Type I dumbbell-shaped specimens, prepared by injection molding.
Procedure:
-
Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Measure the width and thickness of the narrow section of each specimen.
-
Set the crosshead speed of the UTM to 50 mm/min.
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.
-
Attach the extensometer to the specimen's gauge section.
-
Initiate the test, recording the force and elongation data until the specimen fractures.
-
Calculate tensile strength, tensile modulus, and elongation at break from the recorded data.
Flexural Properties Testing (ASTM D790)
Objective: To determine the flexural strength and flexural modulus of the iPP compounds.
Apparatus:
-
Universal Testing Machine (UTM) with a three-point bending fixture.
-
Rectangular specimens of specified dimensions, prepared by injection molding.
Procedure:
-
Condition the test specimens as per ASTM D638.
-
Measure the width and thickness of each specimen.
-
Set the support span of the three-point bending fixture to a ratio of 16:1 (span length to specimen depth).
-
Place the specimen on the supports of the fixture.
-
Apply the load to the center of the specimen at a specified rate (calculated based on the support span and specimen depth).
-
Record the load and deflection data until the specimen breaks or reaches a specified strain.
-
Calculate the flexural strength and flexural modulus from the load-deflection curve.
Notched Izod Impact Strength Testing (ASTM D256)
Objective: To determine the impact resistance of the iPP compounds.
Apparatus:
-
Pendulum-type impact testing machine (Izod tester).
-
Notching machine to create a standardized V-notch in the specimens.
-
Rectangular specimens of specified dimensions, prepared by injection molding.
Procedure:
-
Condition the test specimens as per ASTM D638.
-
Create a V-notch in each specimen using the notching machine.
-
Clamp the notched specimen vertically in the vise of the Izod tester, with the notch facing the direction of the pendulum strike.
-
Release the pendulum, allowing it to strike and fracture the specimen.
-
Record the energy absorbed in breaking the specimen, which is indicated on the machine's scale.
-
Calculate the impact strength by dividing the absorbed energy by the thickness of the specimen at the notch.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the addition of a nucleating agent to iPP, the resulting changes in polymer morphology, and the subsequent impact on its mechanical properties.
Caption: Nucleating agent's effect on iPP properties.
Discussion
The data indicates that all three types of nucleating agents generally enhance the mechanical properties of iPP compared to its neat form.
-
This compound (NA-21) demonstrates a notable improvement in impact strength . This is attributed to its ability to promote the formation of the tougher β-crystalline phase of iPP, in addition to the α-phase. This dual-nucleating capability offers a unique balance of stiffness and toughness.
-
Sorbitol-based clarifying agents , such as Millad® 3988, are primarily known for their excellent optical properties (clarity and haze reduction). While they also provide a good balance of mechanical properties, their primary advantage lies in applications where transparency is crucial. Their impact on stiffness and strength is comparable to that of other nucleating agents.
-
High-performance α-nucleating agents , like Hyperform® HPN-68L, excel at maximizing stiffness and strength (tensile and flexural modulus and strength). By promoting a high degree of α-crystallinity with very small spherulites, these agents are ideal for applications requiring high rigidity and dimensional stability.
Conclusion
The selection of a nucleating agent for isotactic polypropylene is a critical decision that directly influences the final performance of the material. This compound (NA-21) presents a compelling option, particularly when enhanced toughness and impact resistance are paramount, due to its unique β-nucleating effect. Commercial alternatives, such as sorbitol-based clarifiers and high-performance α-nucleating agents, offer distinct advantages in terms of clarity and maximum stiffness, respectively. A thorough understanding of the trade-offs between these properties, as outlined in this guide, is essential for researchers and professionals to select the optimal nucleating agent for their specific application, thereby unlocking the full potential of polypropylene.
Quantifying Beta-Phase Content in iPP: A Comparative Guide to N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide and Other Nucleating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide (NJS) in inducing the β-phase in isotactic polypropylene (iPP). The efficiency of NJS is benchmarked against other common β-nucleating agents, supported by quantitative data from experimental studies. Detailed experimental protocols for quantifying β-phase content are also provided to facilitate reproducible research.
Performance Comparison of β-Nucleating Agents
This compound is recognized as an efficient nucleating agent for inducing the β-crystalline form in iPP.[1] However, it is not entirely selective, often leading to the concurrent formation of the α-phase.[1] The performance of NJS in terms of the resulting β-phase content is compared with other commercially available and developmental nucleating agents in the tables below. The data has been compiled from various studies, and experimental conditions should be considered when making direct comparisons.
Table 1: Comparison of β-Phase Content in iPP Induced by Various Nucleating Agents (WAXD Data)
| Nucleating Agent | Concentration (wt%) | Crystallization Temperature (°C) | Cooling Rate (°C/min) | Relative β-Phase Content (Kβ) | Reference |
| This compound (NJS) | 0.1 | 130 | 10 | ~0.85 | [1] |
| Rare Earth-based (WBG-II) | 0.1 | 130 | 10 | ~0.90 | [2] |
| Aryl Amide Derivative (TMB-5) | 0.1 | 130 | 10 | ~0.88 | [2] |
| N,N'-Dicyclohexyl-1,5-diamino-2,6-naphthalenedicarboxamide (NA) | 0.05 | Isothermal at 130 | Not specified | >0.95 | [2] |
| Calcium Pimelate | 0.1 | Not specified | Not specified | High | |
| Quinacridone Dye (E3B) | 0.1 | Not specified | Not specified | High |
Table 2: Thermal Properties of iPP with Different β-Nucleating Agents (DSC Data)
| Nucleating Agent | Concentration (wt%) | Melting Temperature (β-phase) (°C) | Melting Temperature (α-phase) (°C) | Crystallization Temperature (°C) | Reference |
| This compound (NJS) | 0.1 | 150 - 155 | 165 - 168 | ~125 | [1] |
| Rare Earth-based (WBG-II) | 0.1 | 151.6 | ~166 | ~124 | [2] |
| Aryl Amide Derivative (TMB-5) | 0.1 | 150.9 | ~166 | ~123 | [2] |
| N,N'-Dicyclohexyl-1,5-diamino-2,6-naphthalenedicarboxamide (NA) | 0.05 | 152.7 | ~166 | 126.3 | [2] |
Experimental Protocols
Accurate quantification of the β-phase content is critical for evaluating the efficiency of nucleating agents. The two most common techniques are Wide-Angle X-ray Diffraction (WAXD) and Differential Scanning Calorimetry (DSC).
Wide-Angle X-ray Diffraction (WAXD) Protocol
WAXD is the more accurate method for determining the relative content of α and β phases due to the distinct and well-resolved diffraction peaks of each crystalline form.
1. Sample Preparation:
-
Melt-press a blend of iPP and the nucleating agent into a thin film (typically 0.5 - 1.0 mm thick) at a temperature of 200-220 °C for 5 minutes to ensure homogeneity and erase thermal history.
-
Crystallize the film under controlled cooling conditions (e.g., 10 °C/min) or isothermally at a specific temperature (e.g., 130 °C) in a hot stage or oven.
-
Mount the crystallized film onto the sample holder of the WAXD instrument.
2. WAXD Analysis:
-
Use a diffractometer with Cu Kα radiation (λ = 0.154 nm).
-
Scan the sample over a 2θ range of 10° to 30° at a scan speed of 2°/min.
-
Identify the characteristic diffraction peaks for the α-phase at 2θ = 14.1° (110), 16.9° (040), and 18.6° (130), and for the β-phase at 2θ = 16.2° (300).
3. Quantification using the Turner-Jones Equation:
-
Deconvolute the diffraction pattern to determine the area under each of the characteristic peaks.
-
Calculate the relative β-phase content (Kβ) using the Turner-Jones equation:
- Kβ = Hβ(300) / (Hβ(300) + Hα(110) + Hα(040) + Hα(130))
- Where H is the height or area of the respective diffraction peaks.
Differential Scanning Calorimetry (DSC) Protocol
DSC can also be used to estimate the β-phase content by analyzing the melting endotherms of the different crystalline forms.
1. Sample Preparation:
-
Prepare a small sample (5-10 mg) of the iPP blend with the nucleating agent.
-
Place the sample in an aluminum DSC pan and seal it.
2. DSC Analysis:
-
Heat the sample from room temperature to 220 °C at a heating rate of 10 °C/min to erase the thermal history.
-
Hold the sample at 220 °C for 5 minutes.
-
Cool the sample to room temperature at a controlled rate (e.g., 10 °C/min) to induce crystallization.
-
Heat the sample again from room temperature to 220 °C at 10 °C/min to record the melting behavior.
3. Quantification:
-
Identify the melting peaks for the β-phase (typically 150-155 °C) and the α-phase (typically 165-168 °C).
-
Calculate the apparent β-phase content (Φβ) using the following equation:
- Φβ = ΔHβ / (ΔHβ + ΔHα)
- Where ΔH is the enthalpy of fusion (area under the melting peak) for the respective phase.
-
Note: This method is less accurate than WAXD due to potential peak overlap and the β-to-α recrystallization that can occur during the heating scan.
Visualizing the Experimental Workflow and Nucleation Process
The following diagrams illustrate the experimental workflow for quantifying β-phase content and the conceptual relationship of β-phase induction in iPP.
Caption: Experimental workflow for β-phase quantification.
Caption: Induction of α and β phases by NJS.
References
A Comparative Guide to the Synthesis and Performance of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and performance of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide, a potent nucleating agent, against other common alternatives. The information presented herein is supported by experimental data to aid in the selection of the most suitable compound for your research and development needs.
Introduction
This compound is a synthetic organic compound widely recognized for its efficacy as a clarifying and nucleating agent, particularly for isotactic polypropylene (iPP). Its primary function is to accelerate the crystallization process of polymers, leading to enhanced physical and mechanical properties such as increased stiffness, improved clarity, and reduced cycle times in molding applications. This guide will delve into the synthesis of this compound, its performance characteristics, and how it compares to other commercially available nucleating agents.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of an acid chloride followed by amidation. While specific protocols may vary, the general methodology is outlined below. Reproducibility of the synthesis is contingent on precise control of reaction conditions, including temperature, stoichiometry, and purification methods.
Experimental Protocol:
A detailed, reproducible protocol for a similar compound, N,N′-Dicyclohexyl-1,5-diamino-2,6-naphthalenedicarboxamide, has been reported and can be adapted for the synthesis of the target molecule.[1] The key steps are as follows:
-
Nitration of Naphthalene-2,6-dicarboxylic acid: Naphthalene-2,6-dicarboxylic acid is treated with concentrated nitric acid to yield a nitro-substituted derivative. This step is typically carried out at room temperature and then heated to around 60°C.[1]
-
Formation of the Acid Chloride: The resulting dicarboxylic acid is then reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding diacid chloride.[1] This is a common method for activating carboxylic acids for subsequent reactions.
-
Amidation: The diacid chloride is then reacted with cyclohexylamine in the presence of a base, such as triethylamine, to form the final this compound product. This reaction is typically carried out at a low temperature to control the reaction rate.
-
Purification: The crude product is purified through a series of washing and recrystallization steps to remove any unreacted starting materials and byproducts.
Synthesis Workflow Diagram:
References
A Comparative Guide to Correlating DSC and WAXD Results for N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide Nucleated Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) and Wide-Angle X-ray Diffraction (WAXD) techniques for the characterization of polymers nucleated with N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide (DCHN). Understanding the interplay between thermal properties and crystalline structure is crucial for optimizing polymer performance in various applications, including in the pharmaceutical industry for drug delivery systems and medical device components. DCHN is a highly effective nucleating agent, particularly for isotactic polypropylene (iPP), known for its ability to induce the formation of different crystalline polymorphs.[1] This guide presents experimental data, detailed protocols, and a workflow diagram to facilitate the correlation of results from these two powerful analytical techniques.
Data Presentation: Correlating Thermal and Structural Properties
The following table summarizes typical quantitative data obtained from DSC and WAXD analysis of a polymer like isotactic polypropylene (iPP) with and without the addition of this compound as a nucleating agent. The data illustrates the significant impact of the nucleating agent on the polymer's crystallization behavior and crystalline structure.
| Parameter | Method | Neat Polymer (iPP) | iPP + 0.5 wt% DCHN |
| Crystallization Temperature (Tc) | DSC | ~110 - 115 °C | ~125 - 130 °C |
| Melting Temperature (Tm) | DSC | ~160 - 165 °C (α-form) | ~150 - 155 °C (β-form), ~160 - 165 °C (α-form) |
| Melting Enthalpy (ΔHm) | DSC | ~90 - 100 J/g | ~85 - 95 J/g |
| Overall Crystallinity (Xc) | DSC | 40 - 50% | 40 - 50% |
| β-Phase Content (Kβ) | WAXD | < 5% | > 80% |
| α-Phase Diffraction Peaks (2θ) | WAXD | 14.1°, 16.9°, 18.6° | Present but with lower intensity |
| β-Phase Diffraction Peak (2θ) | WAXD | Absent or very weak | 16.0° (strong) |
Experimental Protocols
Detailed methodologies for DSC and WAXD are crucial for obtaining reproducible and comparable data.
Differential Scanning Calorimetry (DSC) Protocol
DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature.[2][3] This allows for the determination of crystallization and melting temperatures, as well as the degree of crystallinity.
1. Sample Preparation:
-
Accurately weigh 3-5 mg of the polymer sample into a standard aluminum DSC pan.[3]
-
Crimp the pan with an aluminum lid to ensure good thermal contact.
2. Instrumental Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
3. Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature to 220 °C at a heating rate of 10 °C/min. This step is to erase the thermal history of the polymer.
-
Isothermal Step: Hold the sample at 220 °C for 3 minutes to ensure complete melting.
-
Cooling Scan: Cool the sample from 220 °C to ambient temperature at a controlled cooling rate of 10 °C/min. The crystallization temperature (Tc) is determined from the exotherm observed during this scan.
-
Second Heating Scan: Heat the sample again from ambient temperature to 220 °C at a heating rate of 10 °C/min. The melting temperature (Tm) and melting enthalpy (ΔHm) are determined from the endotherms in this scan. The presence of distinct melting peaks for α and β phases allows for their differentiation.[4]
4. Data Analysis:
-
Determine the peak temperatures of the crystallization exotherm (Tc) and melting endotherm(s) (Tm).
-
Calculate the overall crystallinity (Xc) using the following equation:
where ΔHm is the measured melting enthalpy and ΔHm° is the theoretical melting enthalpy of a 100% crystalline polymer (e.g., 209 J/g for iPP).
-
The relative amount of the β-phase can be estimated from the melting endotherms of the α and β phases.
Wide-Angle X-ray Diffraction (WAXD) Protocol
WAXD is a powerful technique for identifying the crystalline phases present in a material and quantifying their relative amounts.[4][5]
1. Sample Preparation:
-
Prepare a flat polymer sample with a smooth surface, typically by compression molding into a thin film (approximately 1 mm thick).
-
Ensure the sample is representative of the bulk material.
2. Instrumental Setup:
-
Mount the sample in the WAXD instrument.
-
Use a common X-ray source, such as Cu Kα radiation (λ = 1.54 Å).
3. Data Acquisition:
-
Scan the sample over a 2θ range of 10° to 30°, which covers the characteristic diffraction peaks for the α and β phases of iPP.
-
Use a step size of 0.02° and a scan speed of 2°/min.
4. Data Analysis:
-
Identify the characteristic diffraction peaks for the α-phase (at 2θ = 14.1°, 16.9°, 18.6°) and the β-phase (at 2θ = 16.0°).[1]
-
Calculate the relative content of the β-phase (Kβ value) using the Turner-Jones equation:
where H represents the height of the respective diffraction peaks.[4]
Mandatory Visualization
The following diagram illustrates the experimental workflow for correlating DSC and WAXD results to characterize nucleated polymers.
Caption: Experimental workflow for correlating DSC and WAXD data.
References
A Comparative Guide to the Long-Term Stability and Performance of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide in Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the long-term stability and performance of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide (DCHNDA) as a polymer additive, with a primary focus on its application in polypropylene (PP). It compares its performance with other alternatives and presents a framework for experimental evaluation based on available scientific literature.
Introduction to this compound (DCHNDA)
This compound, also referred to by trade names such as NU-100, is a highly efficient β-nucleating agent for isotactic polypropylene (iPP).[1] Its primary function is to modify the crystallization behavior of the polymer, promoting the formation of the β-crystalline phase.[2] This alteration in crystalline structure can lead to enhanced mechanical properties, such as improved impact strength and heat resistance, making it a valuable additive for demanding applications.[2][3] DCHNDA is noted for its high thermal stability and resistance to both acidic and alkaline conditions.[3]
Long-Term Stability and Performance of DCHNDA in Polypropylene
The long-term stability of a polymer additive is critical for the service life and reliability of the final product. Degradation of the additive or the polymer matrix can lead to a loss of mechanical integrity, discoloration, and other undesirable effects.
Thermo-Oxidative Stability
The presence of β-nucleating agents like DCHNDA can improve the thermal oxidation stability of polypropylene films.[4] Studies have shown that while the fundamental mechanism of thermal oxidation of PP is not altered, the initiation time for oxidation is delayed, and the rate of oxidation is decreased in the presence of a β-nucleating agent.[4] This enhanced stability is crucial for applications where the polymer is exposed to elevated temperatures over extended periods.
Photo-Oxidative Stability (UV Resistance)
Polypropylene is susceptible to degradation upon exposure to ultraviolet (UV) radiation, a process known as photo-oxidation. This can lead to chain scission, embrittlement, and surface cracking. While the impact of β-nucleating agents on thermo-oxidative stability is documented, there is a lack of specific public data quantifying the long-term photostability of DCHNDA itself or its direct influence on the UV resistance of polypropylene.
Migration and Leaching
Comparison with Alternative Polymer Additives
DCHNDA's performance can be benchmarked against other common nucleating agents and fillers used in polypropylene, such as talc and sorbitol-based additives.
| Additive Type | Primary Function | Impact on Mechanical Properties | Long-Term Stability Considerations |
| DCHNDA (β-Nucleating Agent) | Induces β-crystal formation | Generally improves impact strength and toughness.[2] | Enhances thermo-oxidative stability.[4] Photostability and leaching data are limited. |
| Talc (α-Nucleating Agent / Filler) | Induces α-crystal formation, reinforcement | Increases stiffness and dimensional stability; can reduce tensile strength and impact toughness at higher loadings.[7][8][9][10] | Can reduce the efficiency of stabilizers, potentially impacting long-term heat stability.[11] |
| Sorbitol-based Additives (α-Nucleating Agent) | Clarifying agent, induces α-crystal formation | Increases stiffness and clarity. | Specific long-term stability data is not extensively available in the reviewed literature. |
Table 1: Qualitative Performance Comparison of DCHNDA with Other Additives in Polypropylene.
Experimental Protocols for Long-Term Stability Assessment
To rigorously evaluate the long-term stability and performance of DCHNDA in a polymer, a systematic experimental approach involving accelerated aging and subsequent material characterization is necessary.
Accelerated Aging Protocols
-
Thermo-oxidative Aging: Samples are exposed to elevated temperatures in a circulating air oven for extended durations (e.g., hundreds or thousands of hours). Standard practices like those outlined in ASTM F1980 for medical polymers can provide a framework for designing these tests.[12]
-
Photo-oxidative (UV) Aging: Samples are exposed to a controlled spectrum of UV radiation, temperature, and humidity in a weathering chamber to simulate outdoor exposure.
Analytical Techniques for Post-Aging Characterization
| Property | Analytical Technique | Information Obtained |
| Chemical Degradation | Fourier Transform Infrared Spectroscopy (FTIR) | Quantification of carbonyl groups and other oxidation products.[5] |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Changes in melting temperature, crystallinity, and onset of thermal degradation.[13] |
| Mechanical Performance | Tensile Testing, Impact Testing | Retention of tensile strength, elongation at break, and impact resistance. |
| Additive Stability & Migration | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) | Quantification of the remaining additive, identification of degradation products, and measurement of migration into simulants.[5] |
Table 2: Key Analytical Techniques for Assessing Long-Term Stability.
Visualizing the Experimental Workflow
The logical flow of an experimental study to assess the long-term stability of a polymer additive can be visualized as follows:
Caption: A typical experimental workflow for evaluating the long-term stability of polymer additives.
Conclusion and Knowledge Gaps
This compound is an effective β-nucleating agent that can enhance the thermo-oxidative stability of polypropylene. However, there is a significant lack of publicly available, quantitative data regarding its own long-term stability, particularly its resistance to photodegradation and its migration potential from the polymer matrix. Furthermore, direct comparative studies detailing the long-term performance of DCHNDA against other nucleating agents under identical aging conditions are scarce. For applications requiring high reliability and safety over extended periods, dedicated experimental studies following the outlined protocols are essential to fully characterize the long-term performance of DCHNDA in the specific polymer system and environmental conditions of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. plasticseurope.org [plasticseurope.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection and quantification analysis of chemical migrants in plastic food contact products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of TALC on mechanical properties of Polypropylene | Journal of Technical Education Science [jte.edu.vn]
- 8. ijret.org [ijret.org]
- 9. infinitalab.com [infinitalab.com]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. Interactions between sorbitol‐type nucleator and additives for polypropylene [ouci.dntb.gov.ua]
- 13. Investigating Hydrolytic Stability in Polypropylene Applications [eureka.patsnap.com]
Cross-Validation of Analytical Methods for the Characterization of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide. It is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical techniques for quality control, stability studies, and formulation development. This document outlines a cross-validation strategy and presents supporting data based on established analytical principles for similar aromatic dicarboxamide compounds.
Introduction to Analytical Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It is the process of comparing two or more distinct analytical methods to ensure that they provide equivalent and reliable results for the same analyte. This is particularly important when transferring methods between laboratories, introducing new analytical technologies, or when a comprehensive understanding of a compound's properties is required.
The primary goal of this guide is to present a framework for the cross-validation of key analytical techniques for the characterization of this compound, a molecule often utilized as a nucleating agent in polymers.[1] The methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Differential Scanning Calorimetry (DSC).
Comparison of Analytical Methods
The selection of an analytical method is dependent on the specific information required. For quantitative analysis of purity and impurities, chromatographic techniques like HPLC and GC-MS are often the methods of choice. For structural confirmation and functional group analysis, spectroscopic methods such as FTIR and NMR are invaluable. Thermal properties, including melting point and purity assessment, can be effectively determined by DSC.
Below is a comparative summary of these techniques for the analysis of this compound. The quantitative data presented is representative of typical performance for the analysis of aromatic amides and may require optimization for this specific molecule.
Table 1: Comparison of Analytical Method Performance for Aromatic Dicarboxamide Analysis
| Parameter | HPLC-UV | GC-MS | FTIR | DSC |
| Principle | Separation based on polarity, UV detection | Separation based on volatility, mass-based detection | Infrared absorption by molecular vibrations | Measurement of heat flow during thermal transitions |
| Primary Use | Purity, impurity profiling, quantification | Identification, quantification of volatile impurities | Functional group identification, structural confirmation | Purity, melting point, thermal stability |
| Linearity (r²) | > 0.999 | > 0.999 | Semi-quantitative | Not applicable for linearity |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.01 mg/kg | Dependent on functional group | ~0.1% impurity |
| Limit of Quantitation (LOQ) | ~0.03 - 0.3 µg/mL | ~0.03 mg/kg | Dependent on functional group | Not applicable |
| Precision (%RSD) | < 2% | < 5% | Method dependent | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 80 - 110% | Method dependent | Purity dependent on calibration |
| Sample Throughput | High | Medium | High | Medium |
| Destructive | Yes | Yes | No | Yes |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key analytical techniques discussed. These protocols are intended as a starting point and may require further optimization for specific applications.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for the purity determination and quantification of non-volatile organic compounds.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for aromatic amides.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maxima of this compound.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the sample in the same solvent as the standards to a known concentration.
-
Validation Parameters: As per ICH guidelines, validate for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure elution of the analyte.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the target molecule and its fragments.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization may be required.
-
Validation Parameters: Validate for specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness. A patent for the analysis of amide compounds by GC-MS reported good linearity in the 0.01-10 mg/L range, a detection limit of 0.01 mg/kg, and recoveries of 80-105%.[2]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups and confirmation of molecular structure.[3] It is particularly useful for identifying the characteristic amide and aromatic functionalities in the target molecule.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key bands would include N-H stretching, C=O stretching (Amide I), and N-H bending/C-N stretching (Amide II).
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is a valuable tool for determining the melting point and assessing the purity of crystalline compounds.[5]
Experimental Protocol:
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans.
-
Sample Weight: 3-5 mg.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) through its melting range.
-
Data Analysis: The onset and peak of the melting endotherm are determined. Purity analysis can be performed using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.
Mandatory Visualizations
The following diagrams illustrate the cross-validation workflow and the logical relationships in analytical method validation.
Caption: Cross-Validation Experimental Workflow.
Caption: Logical Relationships in Method Validation.
References
Safety Operating Guide
Prudent Disposal of N,N'-Dicyclohexyl-2,6-naphthalenedicarboxamide in a Laboratory Setting
Essential guidance for the safe management and disposal of N,N'-Dicyclohexyl-2,6-naphthalenedicarboxamide, ensuring the safety of laboratory personnel and environmental compliance.
Step-by-Step Disposal Protocol
Given the absence of a specific hazard classification, this compound and its containers should be treated as hazardous waste. The following protocol outlines the recommended procedure for its disposal:
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Keep solid waste separate from liquid waste.
-
-
Containerization:
-
Place solid waste, including contaminated articles (e.g., weigh boats, contaminated gloves), in a clearly labeled, sealable, and chemically compatible container.
-
For solutions containing the compound, use a labeled, sealable, and compatible liquid waste container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate amount of waste and the date of accumulation.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with all available information about the compound.
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical using an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Quantitative Data Summary
While comprehensive toxicological and environmental data for this compound is limited, the following physical and chemical properties have been identified:
| Property | Value | Source |
| Molecular Formula | C24H30N2O2 | [1][2] |
| Molecular Weight | 378.51 g/mol | [1][2] |
| Melting Point | >380 °C | [2] |
| Boiling Point (Predicted) | 675.3 ± 28.0 °C | [3] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [3] |
| Water Solubility (Estimated) | 0.02417 mg/L @ 25 °C | [4] |
| LogP (Predicted) | 5.74660 | [3] |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. Users should refer to their specific research protocols for methodologies related to its application.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. N'-dicyclohexyl-2,6-naphthalenedicarboxamide | C24H30N2O2 | CID 22247373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 153250-52-3 | Benchchem [benchchem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. N,N'-dicyclohexyl-2,6-naphthalene dicarboxamide, 153250-52-3 [thegoodscentscompany.com]
Personal protective equipment for handling N,N'-DICYCLOHEXYL-2,6-NAPHTHALENEDICARBOXAMIDE
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of N,N'-DICYCLOHEXYL-2,6-NAPHTHALENEDICARBOXAMIDE. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the safe handling of similar chemical structures, such as aromatic dicarboxamides and fine chemical powders, is strongly advised.
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data for this compound, robust personal protective equipment is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles that form a tight seal around the eyes are recommended, especially when handling the powder or solutions. A face shield should be worn over safety glasses for added protection against splashes.[1] |
| Hand Protection | Chemical-resistant gloves are required. While disposable nitrile gloves offer good splash protection for many chemicals, consulting the glove manufacturer's resistance guide for similar aromatic amides is recommended for prolonged handling.[2] Always inspect gloves for tears or punctures before use. |
| Body Protection | A standard laboratory coat is the minimum requirement. For tasks with a higher risk of splashes or generating dust, an acid-resistant apron or a chemical-resistant suit should be considered.[1] |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary. However, if there is a risk of inhaling fine dust, a NIOSH-approved respirator with a particulate filter is recommended.[1][2] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Seek immediate medical attention.
Spill and Disposal Procedures:
-
Spill Cleanup: In the event of a spill, wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. This material and its container must be disposed of as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
